4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZWJRDMQFLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373652 | |
| Record name | 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-91-7 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5775-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Overview
This compound is a substituted pyrazole derivative with significant applications in medicinal and agricultural chemistry. Its structure, featuring a brominated pyrazole core with a carboxylic acid functionality, makes it a versatile building block for the synthesis of a variety of bioactive molecules.
Synthetic Pathway
The most direct and efficient synthesis of this compound involves the direct bromination of the commercially available starting material, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction proceeds via an electrophilic substitution mechanism on the pyrazole ring, with the bromine atom selectively introduced at the 4-position.
Caption: Synthetic route to this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the bromination of similar pyrazole derivatives.[3]
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in glacial acetic acid. Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of liquid bromine in glacial acetic acid to the cooled pyrazole solution via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Work-up: Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine disappears.
-
Isolation: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold distilled water and then dry under vacuum to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Caption: Experimental workflow for the synthesis of the target compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][4] |
| Molecular Weight | 219.04 g/mol | [1][4] |
| CAS Number | 5775-91-7 | [1][4] |
| Appearance | White powder | [1] |
| Melting Point | 194-201 °C | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
Spectroscopic Data:
While specific spectral data is not provided in a single comprehensive source, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available through various chemical databases. Researchers are encouraged to consult these resources for detailed spectral information. Predicted mass spectral peaks can be found in resources like PubChem.[5]
Safety and Handling
-
This synthesis should be performed in a well-ventilated fume hood.
-
Liquid bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
-
Glacial acetic acid is corrosive. Handle with care.
-
Follow standard laboratory safety procedures for handling chemicals and setting up reactions.
This technical guide provides a foundational understanding of the synthesis of this compound. For further details on the applications and reactivity of this compound, consulting the primary literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preparation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a three-step process, commencing with the formation of the pyrazole core, followed by bromination, and concluding with ester hydrolysis.
Synthesis Overview
The preparation of this compound is achieved through a robust three-step synthetic route. The process begins with the cyclocondensation of ethyl 2,4-dioxovalerate with methylhydrazine to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The subsequent step involves the regioselective bromination of the pyrazole ring at the C4-position using N-bromosuccinimide (NBS). The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| Ethyl 2,4-dioxovalerate | C₇H₁₀O₄ | 158.15 | Liquid | 615-79-2 |
| Methylhydrazine | CH₆N₂ | 46.07 | Liquid | 60-34-4 |
| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 168.19 | Solid | 5744-51-4 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Solid | 128-08-5 |
| Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate | C₈H₁₁BrN₂O₂ | 247.09 | Solid | N/A |
| This compound | C₆H₇BrN₂O₂ | 219.04 | Solid | 5775-91-7 |
Experimental Protocols
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This procedure is adapted from the synthesis of similar pyrazole esters. The reaction involves the condensation of a β-ketoester with methylhydrazine.
Materials:
-
Ethyl 2,4-dioxovalerate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of ethyl 2,4-dioxovalerate in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add methylhydrazine to the mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Step 2: Bromination of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This step utilizes N-bromosuccinimide for the regioselective bromination of the pyrazole ring at the 4-position.
Materials:
-
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile
Procedure:
-
Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide to the solution in one portion.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Step 3: Hydrolysis of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the crude ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
References
An In-depth Technical Guide to the Purification of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and potential purification methods for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of specific purification data for this exact compound, this guide draws upon established methodologies for structurally similar pyrazole carboxylic acids and general principles of organic compound purification.
Overview of Purification Strategies
The purification of this compound, a solid crystalline compound, typically involves the removal of unreacted starting materials, catalysts, and by-products from the synthesis reaction. The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques for this class of compounds are recrystallization and column chromatography. Acid-base extraction can also be employed as a preliminary purification step to separate the acidic product from neutral and basic impurities.
Experimental Protocols
While specific experimental data for the purification of this compound is not extensively documented in publicly available literature, the following protocols are based on established methods for analogous compounds, such as 4-bromo-1H-pyrazole-3-carboxylic acid.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol-Water)
This protocol is adapted from the purification of the related compound, 4-bromo-1H-pyrazole-3-carboxylic acid.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 (v/v) mixture of ethanol and water to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add small portions of the hot solvent mixture to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
-
After reaching room temperature, place the flask in a cold bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol-water solvent mixture to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating mixtures with components of similar solubility.
Protocol 2: Silica Gel Column Chromatography
This is a general protocol that can be optimized for the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring an even and compact packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin the elution process with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start from 100% hexane and gradually increase to a mixture of hexane and ethyl acetate (e.g., 90:10, 80:20, etc.). The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound based on typical outcomes for similar compounds.
| Purification Method | Starting Material (g) | Purified Product (g) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization (Ethanol/Water) | 10.0 | 8.5 | 85 | >98 |
| Column Chromatography | 5.0 | 4.2 | 84 | >99 |
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of a synthesized chemical compound, applicable to this compound.
Caption: General purification workflow for a synthesized compound.
This guide provides a foundational understanding of the purification methodologies applicable to this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific requirements of their synthetic route and the nature of the impurities encountered.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted ¹H NMR Data
The predicted quantitative ¹H NMR data for this compound is summarized in the table below. The predictions are based on the electronic environment of the protons, considering the inductive effects of the bromine atom, the carboxylic acid group, and the pyrazole ring.
| Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| 1 | 11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| 2 | 3.9 - 4.1 | Singlet | 3H | N-CH₃ |
| 3 | 2.4 - 2.7 | Singlet | 3H | C-CH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature.
Structural Assignments and Rationale
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three types of non-equivalent protons in the molecule.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is the most deshielded due to the strong electron-withdrawing nature of the two oxygen atoms. Consequently, its signal is predicted to appear far downfield, typically in the range of 11.0 to 13.0 ppm.[1][2][3] This signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen at position 1 of the pyrazole ring is expected to resonate at a lower chemical shift compared to the carboxylic acid proton. The electronegative nitrogen atom and the aromatic pyrazole ring will deshield these protons. The presence of the electron-withdrawing bromine atom at the adjacent C4 position is expected to further shift this signal downfield. Therefore, a singlet is predicted in the range of 3.9 to 4.1 ppm.
-
C-Methyl Protons (C-CH₃): The methyl group at position 5 of the pyrazole ring is influenced by the aromatic ring and the adjacent bromine atom. The electron-withdrawing effect of the bromine atom will cause a downfield shift for these protons. This signal is anticipated to be a singlet in the region of 2.4 to 2.7 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A relaxation delay of 5 seconds or more is recommended to ensure accurate integration, particularly for the sharp singlet signals of the methyl groups.
-
Acquisition Time (AQ): An acquisition time of at least 3-4 seconds should be used to achieve good digital resolution.
-
Pulse Width: A 30° or 45° pulse angle can be used to reduce the experiment time while maintaining good signal-to-noise. For quantitative measurements, a 90° pulse with a longer relaxation delay is preferable.
-
Spectral Width (SW): A spectral width of 0 to 16 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Apply a line broadening (LB) factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Phase correct the spectrum manually to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of the compound.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the assigned protons.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative of interest in pharmaceutical and chemical research. This document outlines a detailed experimental protocol, predicted fragmentation patterns, and key data interpretation points relevant to the structural elucidation of this compound.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of many pharmaceutical agents.[1] Their diverse biological activities necessitate robust analytical methods for their identification and characterization. Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of these molecules by analyzing their fragmentation patterns upon ionization.[2][3] This guide focuses on the specific analytical considerations for this compound.
Molecular Structure and Expected Ionization
The structure of this compound contains several key features that influence its mass spectrometric behavior: a pyrazole ring, a bromine atom, two methyl groups, and a carboxylic acid group.
-
Molecular Formula: C7H9BrN2O2
-
Monoisotopic Molecular Weight: 233.98 g/mol
Given the presence of the bromine atom, the molecular ion region will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by approximately 2 m/z units, corresponding to the natural abundance of the 79Br and 81Br isotopes.
Experimental Protocol
A general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This is a common and effective method for the analysis of relatively volatile and thermally stable small molecules.
3.1. Sample Preparation A small amount of the solid sample (typically 1-2 mg) is dissolved in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL. The solution should be clear and free of particulate matter.
3.2. Instrumentation and Conditions
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on sample concentration).
-
3.3. Data Acquisition and Analysis The mass spectrometer will acquire data across the specified m/z range for the duration of the GC run. The resulting total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum corresponding to the peak of interest can be extracted and analyzed for its fragmentation pattern.
Predicted Mass Spectral Data and Fragmentation
The primary fragmentation pathways for pyrazoles often involve the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N2).[4][8] For carboxylic acids, common fragmentations include the loss of a hydroxyl radical (•OH) and the carboxyl group (•COOH).[7] The presence of a bromine atom will result in characteristic isotopic patterns for bromine-containing fragments.
Table 1: Predicted Quantitative Mass Spectrometry Data
| Predicted Fragment | m/z (79Br / 81Br) | Proposed Origin | Notes |
| [M]+• | 234 / 236 | Molecular Ion | The presence of the M+2 peak is characteristic of a single bromine atom. |
| [M - OH]+ | 217 / 219 | Loss of the hydroxyl radical from the carboxylic acid group. | A common fragmentation for carboxylic acids. |
| [M - COOH]+ | 189 / 191 | Loss of the carboxyl group. | Results in the bromo-dimethyl-pyrazole cation. |
| [M - Br]+ | 155 | Loss of the bromine radical. | |
| [M - CO2 - CH3]+ | 175 / 177 | Loss of carbon dioxide followed by a methyl radical. | |
| [C3H3N2]+ | 81 | Pyrazole ring fragment after loss of substituents. | |
| [C3H2N]+ | 52 | Further fragmentation of the pyrazole ring. |
Note: The relative abundances of these fragments will depend on the specific ionization and collision energies used in the experiment.
Visualizations
5.1. Experimental Workflow
Caption: General workflow for GC-MS analysis.
5.2. Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of the target molecule.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using standard GC-MS with electron ionization. The resulting mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The fragmentation pattern will likely be dominated by losses of functional groups such as the hydroxyl and carboxyl moieties, as well as fragmentation of the pyrazole ring. This guide provides a solid foundation for researchers and drug development professionals in designing experiments and interpreting the mass spectral data for this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BiblioBoard [openresearchlibrary.org]
crystal structure of pyrazole carboxylic acids
An In-depth Technical Guide to the Crystal Structure of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and materials science.[1] Their rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows them to form predictable and robust supramolecular assemblies. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, the development of novel functional materials, and for controlling the physicochemical properties of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the crystal structure of various pyrazole carboxylic acids. It consolidates crystallographic data from the literature, details common experimental protocols for structure determination, and illustrates the key intermolecular interactions that govern their solid-state architecture.
Fundamentals of X-ray Crystallography
The primary technique for elucidating the three-dimensional structure of crystalline solids is single-crystal X-ray diffraction (SCXRD). This method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is then used to calculate the positions of atoms within the crystal's unit cell—the fundamental repeating unit of the crystal lattice. Key parameters derived from this analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry elements of the crystal.
Crystal Structures of Pyrazole Carboxylic Acids
The substitution pattern of the carboxylic acid group(s) on the pyrazole ring, along with other substituents, significantly influences the resulting crystal packing and intermolecular interactions.
Pyrazole-4-Carboxylic Acids
Acids with the carboxylate group at the 4-position are a well-studied class. Their crystal structures often feature polymorphism and interesting tautomeric forms.[2]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₁H₇F₃N₂O₂ | Triclinic | P-1 | 8.872(2) | 13.010(3) | 16.031(4) | 87.28(1) | 3 | [3] |
| bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | C₉H₈N₄O₄ | Monoclinic | C2/c | 14.127(5) | 8.113(5) | 9.385(5) | 108.38(5) | 4 | [4] |
The crystal packing of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a complex three-dimensional network stabilized by a combination of strong O–H⋯O hydrogen bonds and weaker C–H⋯N and C–H⋯F interactions.[3] In contrast, bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid forms zig-zag chains through intermolecular carboxyl-carboxyl hydrogen bonds.[4]
Pyrazole-3-Carboxylic Acids
The positioning of the carboxylic acid group adjacent to the ring nitrogens introduces different possibilities for hydrogen bonding.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4-chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 110.558(6) | 16 | [5] |
The structure of 4-chloro-1H-pyrazole-3-carboxylic acid features intermolecular N—H⋯N hydrogen bonding, leading to a trimeric molecular assembly.[5]
Pyrazole Dicarboxylic Acids
The presence of two carboxylic acid groups provides additional sites for robust hydrogen bonding, often leading to the formation of highly stable, extended networks. These are common linkers used in the synthesis of metal-organic frameworks (MOFs).[6][7][8]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4-nitropyrazole-3,5-dicarboxylic acid | C₅H₃N₃O₆ | Monoclinic | P2₁/c | 7.953(2) | 11.237(2) | 8.241(2) | 98.43(3) | 4 | [9] |
The crystal packing in 4-nitropyrazole-3,5-dicarboxylic acid is dominated by strong O-H⋯O and N-H⋯O hydrogen bonds.[9] The pyrazole ring maintains a standard geometry, with the carboxylic groups being coplanar with the ring.[9]
Supramolecular Assembly and Hydrogen Bonding
The predictable formation of specific hydrogen bonding patterns, or "supramolecular synthons," is a hallmark of pyrazole carboxylic acids.
The most common motif is the carboxylic acid dimer, a robust eight-membered ring denoted as an R²₂(8) synthon, formed through a pair of O-H⋯O hydrogen bonds.[3] Additionally, interactions between the pyrazole N-H group and a carboxylic oxygen or another pyrazole nitrogen are frequently observed.[5][9][10] These interactions, along with weaker C-H···O/N/F bonds and π–π stacking, guide the assembly of molecules into one-, two-, or three-dimensional architectures.[3][10]
Figure 1. Common hydrogen bonding motifs in pyrazole carboxylic acids.
Experimental Protocols
The determination of a crystal structure involves several key stages: synthesis, crystallization, data collection, and structure solution/refinement.
Synthesis
Pyrazole carboxylic acid derivatives are often synthesized through cyclocondensation reactions.[11] For example, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a common route.[1][11] Post-synthesis purification is typically achieved by recrystallization to obtain a high-purity solid suitable for single crystal growth.
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, inducing crystallization.
-
Solvothermal Method: Crystallization is performed in a sealed vessel at elevated temperatures and pressures. This technique is often used for synthesizing coordination polymers and MOFs.[12]
Single-Crystal X-ray Diffraction: A Workflow
The process of analyzing a crystal using SCXRD follows a well-defined workflow.
Figure 2. Generalized workflow for crystal structure determination.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[3] Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal motion of the atoms.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[5]
-
Validation: The final structure is validated using software tools to check for geometric consistency and to generate a standard Crystallographic Information File (CIF).
Conclusion
The crystal structures of pyrazole carboxylic acids are governed by a delicate interplay of strong, directional hydrogen bonds and weaker intermolecular forces. The position of the carboxylic acid group(s) is a primary determinant of the resulting supramolecular architecture, frequently leading to the formation of robust dimers and extended networks. This detailed understanding of their solid-state structures is crucial for the targeted design of new pharmaceuticals and functional materials, allowing for precise control over properties such as solubility, stability, and bioavailability. The experimental protocols and structural motifs detailed in this guide serve as a foundational resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Hydrogen-bonding patterns in a series of multi-component molecular solids formed by 2,3,5,6-tetramethylpyrazine with selected carboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative solubility data for this compound, this document presents qualitative solubility information based on structurally similar analogs and outlines a general experimental protocol for determining solubility. Additionally, a representative synthesis workflow is provided to illustrate the compound's role as a chemical building block.
Solubility in Organic Solvents
Based on this structural similarity, a predicted solubility trend for this compound is summarized in the table below. It is anticipated that the compound will exhibit enhanced solubility in polar organic solvents, particularly those capable of hydrogen bonding.
| Solvent Class | Predicted Solubility Trend | Rationale |
| Polar Aprotic | High | Solvents like dimethyl sulfoxide (DMSO) are effective for dissolution, likely due to strong dipole-dipole interactions.[2] |
| Polar Protic | Moderate to High | The carboxylic acid group can form hydrogen bonds with protic solvents like alcohols (e.g., ethanol, methanol), enhancing solubility.[2] |
| Non-Polar | Low | The hydrophobic nature of the brominated pyrazole ring is expected to limit solubility in non-polar solvents (e.g., hexane, toluene).[2] |
| Aqueous Systems | pH-Dependent, Generally Low | Limited water solubility is expected due to the hydrophobic pyrazole ring. Solubility would likely increase in basic aqueous solutions.[2] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials and place them in a constant temperature bath or shaker.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature to let undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) using the determined mass of the dissolved solute and the volume of the solvent used.
-
Representative Synthesis Workflow
This compound is a valuable intermediate in organic synthesis. The following diagram illustrates a generalized workflow for the synthesis of a related compound, 4-bromo-1H-pyrazole-3-carboxylic acid, which involves the oxidation of a methyl group to a carboxylic acid. This provides a logical representation of the chemical transformations this class of compounds undergoes.
References
physical and chemical properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative with significant potential in the fields of medicinal chemistry and agrochemical research. Its structural features, including the pyrazole core, a carboxylic acid functional group, and a bromine substituent, make it a versatile building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental and predicted data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5775-91-7 | [1] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1] |
| Molecular Weight | 219.04 g/mol | [1] |
| Appearance | White powder | [2] |
| Melting Point | 194-201 °C | [2] |
| Predicted pKa | Not explicitly found for this compound. Carboxylic acids generally have a pKa in the range of 2-5. | General Chemical Knowledge |
| Predicted Solubility | Data not available. Expected to have some solubility in polar organic solvents. | General Chemical Knowledge |
| Predicted XlogP | 1.2 | [3] |
Spectral Data
Table 2: Predicted Spectral Data
| Spectrum Type | Predicted Data |
| ¹H NMR | Predicted shifts would include signals for the two methyl groups and the carboxylic acid proton. The chemical shifts would be influenced by the bromine atom and the pyrazole ring. |
| ¹³C NMR | Predicted signals would correspond to the six carbon atoms in the molecule, including the two methyl carbons, the pyrazole ring carbons, and the carboxylic acid carbon. |
| Mass Spectrum | The monoisotopic mass is predicted to be 217.96909 Da.[3] The mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR | Expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the pyrazole ring. |
Experimental Protocols
Detailed, experimentally verified protocols for the synthesis and analysis of this compound are not widely published. However, based on general synthetic methods for substituted pyrazole carboxylic acids, a plausible synthetic route can be proposed.
Proposed Synthesis Workflow
The synthesis of this compound could potentially be achieved through a multi-step process starting from simpler precursors. A generalized workflow is depicted below. It is critical to note that this represents a theoretical pathway and would require experimental optimization.
Caption: A generalized workflow for the proposed synthesis of this compound.
General Analytical Methodologies
For the characterization and purity assessment of this compound, standard analytical techniques would be employed.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical starting point for method development could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or trifluoroacetic acid) as a modifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Spectra would typically be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid.
Biological Activity and Signaling Pathways
This compound is cited as a key intermediate in the development of pharmaceuticals and agrochemicals.[2] It is suggested to be utilized in the creation of anti-inflammatory drugs and for the synthesis of herbicides and fungicides.[2] However, at present, there is no publicly available information detailing its specific biological targets or its involvement in any defined signaling pathways. Further research is required to elucidate the mechanisms of action and the full pharmacological or biological profile of this compound and its derivatives.
The following diagram illustrates a logical workflow for investigating the biological activity of a novel compound like this compound.
Caption: A logical workflow for the investigation of the biological activity of a new chemical entity.
Conclusion
This compound is a compound of interest for the development of new therapeutic agents and agrochemicals. This guide has summarized the currently available information on its physical and chemical properties. While there are gaps in the experimental data, the provided information serves as a valuable resource for researchers. Further experimental work is necessary to fully characterize this molecule and to explore its biological potential in greater detail.
References
In-Depth Technical Guide: Characterization of CAS Number 5775-91-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive characterization of the compound identified by CAS number 5775-91-7: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid . This molecule is a notable heterocyclic compound featuring a substituted pyrazole core. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities. This document outlines the physicochemical properties, spectral data, and potential applications of this compound, supported by experimental considerations.
Physicochemical Properties
This compound is a white powder.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5775-91-7 | [2] |
| Molecular Formula | C₆H₇BrN₂O₂ | [2] |
| Molecular Weight | 219.04 g/mol | [2][3] |
| Appearance | White powder | [3] |
| Melting Point | 194-201 °C | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Synthesis and Characterization
Postulated Synthesis Workflow
The synthesis likely involves the formation of the pyrazole ring, followed by bromination and methylation, or the use of appropriately substituted starting materials. The following diagram illustrates a conceptual workflow for the synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
Spectral Data
Detailed spectral data for this compound is not publicly available. However, based on the analysis of closely related analogs such as 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and other substituted pyrazoles, the expected spectral characteristics are summarized below.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show singlets for the two methyl groups (N-CH₃ and C-CH₃) and a signal for the carboxylic acid proton. The chemical shifts would be influenced by the bromine atom and the pyrazole ring.
-
¹³C NMR: The spectrum would display signals for the two methyl carbons, the carbons of the pyrazole ring (including the carbon bearing the bromine and the carboxylic acid), and the carbonyl carbon of the carboxylic acid.
3.2.2. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.04 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with peaks at m/z values differing by 2 (for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-N stretching of the pyrazole ring, and C-Br stretching.
Biological Activity and Potential Applications
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][3]
Pharmaceutical Development
This compound serves as a building block in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery.[2][3] The pyrazole scaffold is a common feature in many biologically active molecules.
4.1.1. Potential as an Anti-inflammatory Agent
Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. A general workflow for screening compounds for anti-inflammatory activity is depicted below.
Caption: A general workflow for screening potential anti-inflammatory compounds.
4.1.2. Potential as an Anticancer Agent
The pyrazole nucleus is also a key component of several anticancer drugs. Derivatives of this compound could be synthesized and screened for their cytotoxic activity against various cancer cell lines.
Agrochemical Applications
In the agrochemical sector, this compound is used as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved yields.[2][3]
Other Applications
Due to its well-defined structure and high purity, this compound can be employed as a reference standard in analytical methods for the detection and quantification of similar compounds.[3] It also serves as a valuable building block in material science for the development of new polymers and coatings.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in publicly available literature. However, based on established methodologies for similar compounds, the following sections provide generalized protocols that can be adapted.
General Protocol for HPLC Purity Determination
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system. The purity is determined by the area percentage of the main peak.
Conceptual Protocol for a Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
-
Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), test compound, and a suitable buffer.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme in the buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The oxidation of the colorimetric substrate is monitored spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.
-
IC₅₀ values are determined from a dose-response curve.
-
Conclusion
This compound (CAS 5775-91-7) is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties make it a reliable building block for further chemical modifications. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and data from closely related structures. Further research into its synthesis, spectral properties, and biological activities is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Reaction Mechanisms of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms for pyrazole synthesis, a critical process in the development of numerous pharmaceutical agents. The pyrazole scaffold is a key structural motif in a wide array of bioactive molecules, making a thorough understanding of its synthesis essential for medicinal chemists and drug development professionals. This document details the predominant synthetic routes, including the Knorr synthesis, reactions involving α,β-unsaturated carbonyls, and multicomponent reactions. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic methodologies.
The Knorr Pyrazole Synthesis: A Cornerstone in Heterocyclic Chemistry
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely utilized methods for the preparation of pyrazole derivatives.[1] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[1][2][3]
Core Reaction Mechanism
The mechanism of the Knorr synthesis proceeds through a series of well-defined steps:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically an acid-catalyzed step where the acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.[2][4] Subsequent dehydration leads to the formation of a hydrazone intermediate.[1][2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon.[2] This step results in the formation of a five-membered cyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[2]
Regioselectivity in Knorr Synthesis
A significant consideration in the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1] The factors influencing this selectivity are crucial for controlling the outcome of the reaction and are summarized below:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.[5]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[5]
-
Reaction pH: The acidity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom may be protonated, reducing its nucleophilicity and favoring the attack by the other nitrogen.[5]
Experimental Protocols and Data
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][6]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2][6]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][6]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2][6]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[2][6]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[2][6]
-
Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[2][6] The pure pyrazolone can be obtained by recrystallization from ethanol.[2]
This protocol outlines the synthesis of the pharmaceutical compound Antipyrine.
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.[4]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[4]
-
Isolation: Cool the resulting syrup in an ice bath.[4]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[4]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[4]
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Glacial acetic acid | 1-Propanol | 100 | 1 | High | [6],[2] |
| Ethyl acetoacetate | Phenylhydrazine | None | Neat | Reflux | 1 | Not specified | [4] |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium perchlorate | Not specified | Not specified | Not specified | Not specified | [7] |
Pyrazole Synthesis from α,β-Unsaturated Carbonyl Compounds
Another important route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This method provides access to pyrazolines, which can subsequently be oxidized to the corresponding pyrazoles.
Reaction Mechanism
The reaction typically proceeds via a Michael addition followed by intramolecular cyclization and subsequent oxidation.
-
Michael Addition: The hydrazine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl compound in a Michael-type 1,4-addition.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon to form a five-membered pyrazoline ring.
-
Oxidation: The resulting pyrazoline can be oxidized to the aromatic pyrazole using a suitable oxidizing agent.
Multicomponent Synthesis of Pyrazoles
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. These reactions are highly atom-economical and offer a straightforward approach to generating molecular diversity.
Example of a Four-Component Synthesis
A common example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Solvent | Yield (%) | Reference |
| Aldehyde | Malononitrile | β-Ketoester | Hydrazine hydrate | Sodium gluconate | Not specified | Good | [8] |
| Aldehyde | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Taurine | Water | Good to Excellent | [9] |
Case Study: Synthesis of Celecoxib
Celecoxib, a selective COX-2 inhibitor, contains a pyrazole core and its synthesis is a prominent example of the application of pyrazole synthesis in drug development. A common synthetic route involves the Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate to form a 1,3-diketone, which is then reacted with 4-sulfamoylphenylhydrazine hydrochloride to yield Celecoxib.[10][11]
Experimental Protocol for Celecoxib Synthesis
-
Step 1: Formation of the 1,3-Diketone:
-
p-Methylacetophenone and ethyl trifluoroacetate are reacted in an aprotic solvent like toluene in the presence of a strong base such as sodium hydride.[10]
-
The reaction mixture is heated to facilitate the Claisen condensation.
-
After acidic workup, the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione is isolated.[10]
-
-
Step 2: Cyclocondensation to form Celecoxib:
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Yield (%) | Reference |
| p-Methylacetophenone | Ethyl trifluoroacetate | Sodium hydride | Toluene | 91 (for diketone) | [10] |
| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-Sulfamoylphenylhydrazine hydrochloride | Not specified | Ethyl acetate/water | Not specified | [12] |
Spectroscopic Data of Pyrazoles
The characterization of synthesized pyrazoles is crucial for confirming their structure. The following table summarizes typical spectroscopic data for pyrazole derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 9.74 (s, 1H), 7.98-7.62 (m, 2H), 7.47 (d, J=27.5 Hz, 5H), 6.90 (s, 2H), 6.67 (s, 2H) | 158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38 | 3479, 3368, 3347, 3233, 2210, 1642 | [14] |
| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 7.83 (s, 2H), 7.63-7.46 (m, 2H), 7.39-7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H) | 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 | 3450, 3313, 3195, 2209, 1637 | [14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 11. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The following protocols and data are designed to facilitate the successful implementation of this key synthetic transformation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. This compound is a functionalized heterocyclic compound that can be elaborated into a diverse range of derivatives. The presence of the carboxylic acid group, while potentially offering a handle for further functionalization, can sometimes present challenges in palladium-catalyzed reactions. This document outlines recommended starting conditions and optimization strategies to ensure successful coupling.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for structurally similar bromopyrazole derivatives and general best practices for Suzuki couplings of heteroaromatic carboxylic acids. Optimization may be required for specific substrates.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | Good for a broad range of substrates; often provides high yields. |
| Pd₂(dba)₃ | XPhos | 2-5 | Bulky, electron-rich ligand, effective for challenging couplings. |
| Pd(PPh₃)₄ | None | 5-10 | A classic, readily available catalyst, though may require higher temperatures. |
| XPhos Pd G2/G3 | None | 2-5 | Pre-catalysts offering high activity and stability.[1] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 80-110 | A common and effective base for heteroaromatic couplings.[2] |
| K₂CO₃ | 2-3 | DME / H₂O (4:1) | 80-100 | A milder base, can be effective and is widely used. |
| Cs₂CO₃ | 2-3 | Toluene / H₂O (10:1) | 90-110 | Often used to enhance reactivity, particularly with less reactive substrates. |
| CsF | 2-3 | THF | 60-80 | Can be used when base-sensitive functional groups are present. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction vessel via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and synthesis, microwave irradiation can be employed.
Procedure:
-
Follow steps 1-3 of the general procedure using a microwave-safe reaction vial.
-
Place the sealed vial in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for a duration of 10-30 minutes.
-
Monitor the reaction progress and proceed with work-up and purification as described in the general protocol.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various amides derived from 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a versatile building block in the development of new pharmaceutical and agrochemical agents. The resulting amide compounds have potential applications in various therapeutic areas due to the established biological activity of pyrazole derivatives.
Introduction
This compound is a key intermediate for the synthesis of a diverse range of bioactive molecules. The presence of the carboxylic acid moiety allows for straightforward derivatization, most commonly through amide bond formation, to explore the structure-activity relationship (SAR) of this scaffold. Amide coupling is a fundamental reaction in medicinal chemistry, enabling the combination of a carboxylic acid with a wide array of primary and secondary amines to generate novel chemical entities. The resulting pyrazole amides have been reported to exhibit a range of biological activities, including antibacterial and enzyme inhibitory properties.
This document outlines several robust and widely applicable protocols for the amide coupling of this compound with various amine partners.
General Amide Coupling Workflow
The general workflow for the synthesis of amides from this compound involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions can be tailored based on the specific amine substrate and desired scale of the reaction. A generalized workflow is depicted below.
Caption: General workflow for amide synthesis.
Experimental Protocols
Three common and effective protocols for the amide coupling of this compound are provided below. These protocols are suitable for a range of primary and secondary amines.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that often leads to high yields and short reaction times.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the reaction mixture in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to form an active ester in situ, which then reacts with the amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (1.5 eq) to the mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: DCC/DMAP-Mediated Amide Coupling
This protocol is a cost-effective method using DCC (N,N'-Dicyclohexylcarbodiimide) as the coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst.
Materials:
-
This compound
-
Amine (primary or secondary)
-
DCC
-
DMAP
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM, cool the mixture to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with a variety of representative amines using the protocols described above.
| Amine Type | Coupling Protocol | Typical Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | |||
| Benzylamine | Protocol 1 (HATU) | 2-4 | 85-95 |
| Cyclohexylamine | Protocol 2 (EDC/HOBt) | 12-18 | 80-90 |
| Secondary Aliphatic | |||
| Piperidine | Protocol 3 (DCC/DMAP) | 12-18 | 75-85 |
| Morpholine | Protocol 1 (HATU) | 3-5 | 80-90 |
| Aromatic | |||
| Aniline | Protocol 1 (HATU) | 4-6 | 70-85 |
| 4-Fluoroaniline | Protocol 2 (EDC/HOBt) | 18-24 | 65-80 |
Note: Yields are estimates based on typical outcomes for similar amide coupling reactions and may vary depending on the specific substrate and reaction scale.
Application in Drug Discovery
The synthesized amides can be screened for biological activity in various assays. The pyrazole scaffold is a common motif in molecules targeting a range of biological pathways. The diversification of the amide substituent allows for the exploration of the chemical space around this privileged core, potentially leading to the discovery of novel therapeutic agents.
Caption: Drug discovery workflow.
Application Notes & Protocols: Developing Anti-Inflammatory Drugs Using Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Key enzymatic players in the inflammatory cascade include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at inflammatory sites and is a primary target for anti-inflammatory drugs.[2]
Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments but often cause gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2.[2] This has driven the search for selective COX-2 inhibitors. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][3] Pyrazole derivatives, most notably Celecoxib, have been successfully developed as potent and selective COX-2 inhibitors, offering significant anti-inflammatory effects with a reduced risk of gastrointestinal issues.[1][4] Beyond COX-2, pyrazole derivatives have been designed to target other inflammatory mediators, such as p38 MAP kinase and 5-LOX, highlighting the scaffold's therapeutic potential.[1]
Mechanisms of Action & Key Signaling Pathways
Pyrazole derivatives exert their anti-inflammatory effects by targeting key nodes in inflammatory signaling cascades. The two most prominent mechanisms are the inhibition of the COX-2 enzyme and the p38 MAP kinase pathway.
Cyclooxygenase-2 (COX-2) Inhibition
The primary mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of the COX-2 enzyme.[5] COX-2 is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are potent mediators of pain, fever, and inflammation.[2] Selective inhibitors fit into a specific side pocket of the COX-2 active site, which is absent in COX-1, thereby avoiding the gastrointestinal side effects associated with COX-1 inhibition.[6] The sulfonamide group present in many pyrazole derivatives, such as Celecoxib, is crucial for binding to this selective pocket.[6]
Caption: COX-2 inhibition pathway by pyrazole derivatives.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase pathway is another critical signaling cascade in the inflammatory response. Pro-inflammatory stimuli activate p38 MAPK, which in turn regulates the synthesis of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[7] Certain pyrazole urea-based derivatives have been developed as potent inhibitors of p38 MAP kinase. These inhibitors bind to a distinct allosteric site on the kinase, stabilizing a conformation that is incompatible with ATP binding and thus preventing its downstream signaling.[7]
Caption: p38 MAP Kinase inhibition pathway by pyrazole derivatives.
Synthesis Protocols and Workflow
The synthesis of anti-inflammatory pyrazole derivatives often begins with the formation of an α,β-unsaturated ketone intermediate (a chalcone), followed by cyclization with a hydrazine derivative.[2] This versatile approach allows for structural diversity by modifying the initial aldehydes, ketones, and hydrazines.
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol 3.1: Synthesis of 1,5-Diarylpyrazole Derivatives via Chalcone Intermediate
This protocol describes a common two-step synthesis for pyrazole derivatives, which are frequently evaluated for anti-inflammatory activity.[2][8][9]
Step 1: Claisen-Schmidt Condensation to form Chalcone
-
Reactants: Dissolve substituted acetophenone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Catalyst: Add a catalytic amount of a base, such as a 40% aqueous NaOH solution, dropwise to the mixture while stirring in an ice bath.
-
Reaction: Allow the mixture to stir at room temperature. Reaction time can vary from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Isolation: The precipitated solid (chalcone) is filtered, washed thoroughly with water until neutral, and then dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.
Step 2: Cyclocondensation to form Pyrazole
-
Reactants: Dissolve the synthesized chalcone (5 mmol) in a solvent such as absolute ethanol or glacial acetic acid (25 mL).
-
Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) (7.5 mmol) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.[2][9]
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: The solid pyrazole derivative that precipitates is collected by filtration, washed with water, and dried.
-
Purification: Purify the final compound by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][10]
Biological Evaluation Protocols
To assess the anti-inflammatory potential of newly synthesized pyrazole derivatives, a combination of in vivo and in vitro assays is employed.
Protocol 4.1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[4][11][12]
-
Animals: Use healthy adult albino rats (e.g., Wistar) of either sex, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Control): Receives the vehicle only (e.g., 1% Tween-80 solution).
-
Group II (Standard): Receives a standard drug like Indomethacin or Celecoxib (e.g., 10 mg/kg, orally).[11]
-
Group III, IV, etc. (Test): Receive the synthesized pyrazole derivatives at a specific dose (e.g., 50 or 100 mg/kg, orally).
-
-
Administration: Administer the test compounds and standard drug orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
-
Protocol 4.2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's potency and selectivity in inhibiting the COX isoforms.
-
Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorescent COX inhibitor screening assay kit).
-
Compound Preparation: Prepare stock solutions of the test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO. Create a series of dilutions to determine the IC50 value.
-
Assay Procedure (based on a typical colorimetric kit):
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the vehicle (DMSO), standard, or test compound at various concentrations to the appropriate wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Add a saturated stannous chloride solution to stop the reaction and develop the color. The kit's probe will react with PGG2, the initial product of the COX reaction.
-
-
Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Calculation:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: Anti-Inflammatory Activity of Pyrazole Derivatives
The following tables summarize quantitative data from various studies, showcasing the anti-inflammatory potential of different pyrazole derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 7.6 | 308.16 | [13] |
| COX-2 | 0.024 | |||
| Compound 6e (Chalcone-substituted) | COX-1 | 15.68 | 215.44 | [13] |
| COX-2 | 0.072 | |||
| Compound 151a (Carboxamide) | COX-2 | 0.041 | >2439 | [14] |
| COX-1 | >100 | |||
| Compound 151b (Carboxamide) | COX-2 | 0.034 | >2941 | [14] |
| COX-1 | >100 | |||
| Compound 5f (Pyrazole-pyridazine) | COX-1 | 14.34 | 9.56 | [15] |
| COX-2 | 1.50 | |||
| Compound 6f (Pyrazole-pyridazine) | COX-1 | 9.56 | 8.31 | [15] |
| COX-2 | 1.15 |
Table 2: In Vivo Anti-Inflammatory Activity of Selected Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference |
| Indomethacin | 10 | 4 | 72.99% | [11] |
| Celecoxib | 10 | 4 | 83.76% | [11] |
| Compound 6b (Cyanopyridone) | 100 | 4 | 89.57% | [11] |
| Compound 2a (Chalcone) | 100 | 4 | 84.39% | [11] |
| Compound 5a (Pyrazolopyrimidine) | 50 | 3 | ≥84.2% | [16] |
| Compound 151b (Carboxamide) | 10 | 4 | 71% | [14] |
| Compound 6e (Chalcone-substituted) | 20 | 5 | 93.62% | [13] |
Structure-Activity Relationship (SAR) Summary
The development of potent and selective pyrazole-based anti-inflammatory agents is guided by key structure-activity relationships:
-
Substitution at N1 and C5: For selective COX-2 inhibitors like Celecoxib, the presence of a p-sulfonamidophenyl group at the N1 position of the pyrazole ring is critical for binding to the secondary pocket of the COX-2 enzyme.[6] The C5 position is often substituted with an aryl group (e.g., p-tolyl).
-
Substitution at C3: The C3 position can tolerate various substitutions. For instance, trifluoromethyl (CF3) groups at C3 are common in selective COX-2 inhibitors.[1]
-
Multi-target Ligands: Hybridizing the pyrazole scaffold with other pharmacophores can lead to dual-action inhibitors. For example, linking pyrazole with a morpholine moiety has produced dual COX-2/5-LOX inhibitors.[17] Similarly, incorporating a phenyl urea structure can yield dual COX-2/soluble epoxide hydrolase inhibitors.[17]
-
p38 MAPK Inhibitors: For p38 MAPK inhibition, a diaryl urea structure attached to the pyrazole ring is a key pharmacophore, establishing crucial hydrogen bonds with the enzyme's hinge region.[7]
Conclusion and Future Directions
The pyrazole scaffold remains a cornerstone in the development of anti-inflammatory therapeutics.[1][3] Its synthetic tractability and versatile structure allow for the fine-tuning of activity and selectivity against various inflammatory targets. While selective COX-2 inhibition has been a major success, research continues to address potential cardiovascular risks associated with long-term use.[1] Future efforts are focused on developing multi-target pyrazole derivatives, such as dual COX/LOX inhibitors or compounds that modulate cytokine production, to achieve a broader and potentially safer anti-inflammatory profile.[1][17] The integration of computational screening and innovative synthetic methods will continue to expand the library of pyrazole derivatives, paving the way for the next generation of anti-inflammatory drugs.[1]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid in Anticancer Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic compound 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has emerged as a important building block for the development of potent anticancer agents. Its unique structural features, including a bromine atom and a carboxylic acid functional group, provide a versatile scaffold for the synthesis of diverse molecular entities that can interact with various biological targets implicated in cancer progression.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this pyrazole derivative in the design and synthesis of next-generation cancer therapies.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anticancer effects. Several pyrazole-containing drugs have already been approved for clinical use, underscoring the therapeutic potential of this heterocyclic system. The introduction of a bromine atom at the 4-position and a carboxylic acid at the 3-position of the 1,5-dimethylpyrazole ring offers strategic advantages for medicinal chemists. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid provides a convenient handle for amide bond formation, allowing for the exploration of a vast chemical space.
Application Notes
A Scaffold for Kinase Inhibitors:
Derivatives of this compound are promising candidates for the development of kinase inhibitors. Kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2) are crucial regulators of cell proliferation, angiogenesis, and cell cycle progression, and their dysregulation is a hallmark of many cancers. The pyrazole core can act as a bioisostere for other hinge-binding motifs, while modifications at the carboxylic acid and bromo positions can be tailored to achieve high affinity and selectivity for the target kinase.
Workflow for Developing Anticancer Agents:
A typical workflow for utilizing this compound in a drug discovery program is outlined below. This process begins with the synthesis of a library of derivatives, followed by a cascade of in vitro and in vivo evaluations to identify promising lead compounds.
References
The Pivotal Role of Brominated Pyrazoles in Medicinal Chemistry: Applications and Protocols
For Immediate Release
Brominated pyrazoles have emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of therapeutic agents. Their unique chemical properties, particularly the reactivity of the bromine atom, allow for diverse functionalization, leading to the development of potent and selective molecules for various biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of brominated pyrazoles for novel therapeutic interventions.
Application Notes
Brominated pyrazoles are foundational building blocks in the discovery of new drugs across multiple therapeutic areas. The bromine atom at various positions on the pyrazole ring acts as a convenient handle for introducing molecular complexity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[1][2]
Oncology: A significant application of brominated pyrazoles lies in the development of anticancer agents.[3] Many brominated pyrazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[4] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. Notably, brominated pyrazoles are key components in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[5][6]
Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Brominated pyrazoles serve as a core scaffold for numerous potent and selective kinase inhibitors.[5][7] The pyrazole ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the brominated position allows for the introduction of substituents that can enhance potency and selectivity for specific kinases such as JAKs, EGFR, and Aurora kinases.[8][9][10]
Neurodegenerative Diseases: The therapeutic potential of pyrazole derivatives extends to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11][12] Brominated pyrazoles are utilized in the synthesis of compounds that can modulate targets implicated in these diseases, such as monoamine oxidase (MAO) and other enzymes involved in neurotransmission and neuroinflammation.[13]
Quantitative Data Summary
The following tables summarize the biological activity of representative brominated pyrazole derivatives from various studies.
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | Tubulin Polymerization Inhibitor | Various | - | 0.06–0.25 nM | [10] |
| Compound 5 | Tubulin Polymerization Inhibitor | K562, A549, MCF7 | Leukemia, Lung, Breast | - | [10] |
| Compound 50 | EGFR and VEGFR-2 Inhibitor | HepG2 | Liver | 0.71 (HepG2), 0.09 (EGFR), 0.23 (VEGFR-2) | [10] |
| Compound 7a | Anticancer Agent | HepG2 | Liver | 6.1 ± 1.9 | [14] |
| Compound 7b | Anticancer Agent | HepG2 | Liver | 7.9 ± 1.9 | [14] |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [15] |
| Compound 13 | Cytotoxic Agent | IGROVI | Ovarian | 0.04 | [16] |
| Compound ID | Target Kinase(s) | Assay Type | IC50/Kd | Reference |
| Ruxolitinib | JAK1 / JAK2 | - | ≈ 3 nM | [9] |
| AT9283 | Aurora A / Aurora B, JAK2, Abl(T315I) | Enzyme Assay | ≈ 3 nM (Aurora A/B) | [9] |
| Asciminib | Bcr-Abl (allosteric) | - | Kd = 0.5-0.8 nM | [9] |
| Compound 3f | JAK1, JAK2, JAK3 | Proliferation | 0.76 (K562) | [8] |
| Compound 11b | JAK1, JAK2, JAK3 | Proliferation | 0.35 (HEL), 0.37 (K562) | [8] |
| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Kinase Assay | Activity at 100 µM | [7] |
Experimental Protocols
Synthesis of 4-Bromo-1H-pyrazole
This protocol describes a general method for the bromination of pyrazole.
Materials:
-
1H-Pyrazole
-
N-Bromosuccinimide (NBS)
-
Silica-supported sulfuric acid
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
To a solution of 1,3-dicarbonyl compound and aryl hydrazine in a round-bottom flask, add a catalytic amount of silica-supported sulfuric acid.
-
Add N-bromosaccharin to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with n-hexane.
-
The solvent is evaporated to afford the pure 4-bromopyrazole derivative.[17]
-
If necessary, the product can be further purified by column chromatography on silica gel.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of brominated pyrazole compounds on cancer cell lines.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Brominated pyrazole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[19]
-
Treat the cells with various concentrations of the brominated pyrazole compound for 72 hours.[19]
-
After the incubation period, remove the medium and add 28 µL of MTT solution to each well and incubate for 1.5 hours at 37°C.[19]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes.[19]
-
Measure the absorbance at 492 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of brominated pyrazole compounds against a specific kinase.[20]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Brominated pyrazole compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.[20]
-
Add the kinase enzyme solution to all wells and mix gently.[20]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[20]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.[20]
-
Incubate the reaction for 30-60 minutes at a controlled temperature (e.g., 30°C).[20]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent according to the manufacturer's instructions.[20]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[20]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of brominated pyrazole compounds on the cell cycle distribution of cancer cells.[21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Brominated pyrazole compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the brominated pyrazole compound for a specified time (e.g., 24, 48, or 72 hours).[21]
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[21]
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[21]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[21]
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect apoptosis induced by brominated pyrazole compounds.[22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Brominated pyrazole compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest all cells and wash twice with cold PBS.[22]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[22]
-
Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of brominated pyrazole derivatives using the MTT assay.
Caption: A representative signaling pathway (MAPK/ERK) often targeted by pyrazole-based kinase inhibitors.
Caption: Logical workflow for the structure-activity relationship (SAR) study of brominated pyrazole derivatives.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.org.mx [scielo.org.mx]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT (Assay protocol [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid as a key intermediate in the synthesis of modern agrochemical fungicides. This document details the synthetic pathways, experimental protocols, and biological activity of the resulting compounds, with a focus on the class of Succinate Dehydrogenase Inhibitors (SDHIs).
Introduction: The Role of Pyrazole Carboxamides in Agriculture
Pyrazole carboxamides are a significant class of fungicides that play a crucial role in modern crop protection. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), targeting the fungal respiratory chain and effectively controlling a broad spectrum of plant diseases. This compound is a valuable building block for the synthesis of these potent fungicides, offering a versatile scaffold for the development of new and effective agrochemicals.
The general structure of a pyrazole carboxamide fungicide consists of a pyrazole carboxylic acid moiety linked to an amine via an amide bond. The substituents on both the pyrazole ring and the amine component are crucial for the compound's biological activity and spectrum.
Synthetic Pathway Overview
The synthesis of pyrazole carboxamide fungicides from this compound typically involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive derivative, most commonly an acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Coupling: The activated pyrazole derivative is then reacted with a substituted aniline to form the final pyrazole carboxamide fungicide. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of pyrazole carboxamide fungicides. As a specific and well-documented example of a potent pyrazole carboxamide SDHI fungicide, the synthesis of Sedaxane is presented. While Sedaxane itself is synthesized from a difluoromethyl-pyrazole analog, the synthetic steps are directly applicable to syntheses starting from this compound.
Protocol 1: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add an excess of thionyl chloride (2-3 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide (Illustrative Example: Sedaxane Analogue)
Materials:
-
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)
-
Substituted aniline (e.g., 2-(1,1'-bicyclopropyl-2-yl)aniline for a Sedaxane analogue)
-
Triethylamine or pyridine (as a base)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
To this solution, add a solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
After the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide fungicide.
Mode of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides, including those derived from this compound, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death.[1]
Caption: Mechanism of action of SDHI fungicides.
Biological Activity Data
The biological activity of pyrazole carboxamide fungicides is typically quantified by their half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth in vitro. The following table presents the fungicidal activity of Sedaxane, a prominent SDHI fungicide, against various plant pathogens. This data illustrates the potential efficacy of fungicides synthesized using a pyrazole carboxamide scaffold.
| Fungal Pathogen | Common Name | Crop(s) Affected | EC₅₀ (µg/mL) of Sedaxane |
| Rhizoctonia solani | Rhizoctonia root rot | Cereals, Soybean, Cotton | 0.01 - 0.1 |
| Ustilago nuda | Loose smut | Barley, Wheat | 0.05 - 0.5 |
| Tilletia caries | Common bunt | Wheat | 0.1 - 1.0 |
| Pyrenophora graminea | Barley stripe | Barley | 0.01 - 0.1 |
| Monographella nivalis | Pink snow mold | Cereals | 0.1 - 1.0 |
Data compiled from various sources and is indicative of the general activity spectrum.
Structure-Activity Relationships (SAR)
The development of highly active pyrazole carboxamide fungicides relies on understanding the structure-activity relationships. Key considerations include:
-
Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring significantly influence the binding affinity to the SDH enzyme. The bromo and dimethyl groups in the starting material provide a specific substitution pattern that can be further modified to optimize activity.
-
Aniline Moiety: The substituents on the aniline ring are critical for the overall shape and lipophilicity of the molecule, which affects its transport to the target site and its interaction with the enzyme's binding pocket.
-
Amide Linker: The amide bond is a crucial feature for the activity of this class of fungicides, providing a key hydrogen bonding interaction within the enzyme's active site.
Caption: Workflow for the discovery of new pyrazole agrochemicals.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pyrazole carboxamide fungicides. The straightforward and efficient synthetic protocols, coupled with the potent and broad-spectrum activity of the resulting SDHI fungicides, make this an important area of research and development in the agrochemical industry. The provided application notes and protocols serve as a foundational guide for researchers and scientists working to develop the next generation of crop protection agents.
References
Application Notes and Protocols for the Derivatization of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The target molecule, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, offers a versatile platform for the generation of diverse chemical libraries for biological screening. The presence of a carboxylic acid group allows for straightforward derivatization into amides and esters, while the bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further structural diversity.[5] These derivatizations enable the exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.[6]
This document provides detailed protocols for the derivatization of this compound and its subsequent biological screening.
Data Presentation: Exemplary Biological Activities of Pyrazole Derivatives
The following tables summarize representative quantitative data for biological activities of various pyrazole derivatives, illustrating the potential outcomes of a screening campaign.
Table 1: Inhibitory Activity of Pyrazole Carboxamide Derivatives against Carbonic Anhydrase Isoenzymes
| Compound ID | Derivative Type | Target | Kᵢ (µM) |
| PZA-001 | Sulfonamide Carboxamide | hCA I | 0.063 |
| PZA-002 | Sulfonamide Carboxamide | hCA I | 3.368 |
| PZA-003 | Sulfonamide Carboxamide | hCA II | 0.007 |
| PZA-004 | Sulfonamide Carboxamide | hCA II | 4.235 |
| PZA-005 | Benzoylamino Carboxamide | CDK2 | - |
| PZA-006 | Benzoylamino Carboxamide | CDK2 | - |
Data adapted from related pyrazole-sulfonamide and benzoylamino pyrazole carboxamide studies for illustrative purposes.[7][8]
Table 2: Antibacterial Activity of Pyrazine Carboxamide Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) |
| PYN-001 | Arylated Carboxamide | XDR S. Typhi | 6.25 |
| PYN-002 | Arylated Carboxamide | XDR S. Typhi | >50 |
| PYN-003 | Arylated Carboxamide | XDR S. Typhi | 12.5 |
| PYN-004 | Arylated Carboxamide | XDR S. Typhi | 25 |
Data adapted from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives for illustrative purposes.[9]
Experimental Protocols
Derivatization Strategies
The derivatization of this compound can be primarily achieved through three main routes to generate a library of compounds for biological screening.
Caption: Derivatization workflow for this compound.
Protocol 1: Synthesis of Amide Derivatives via Amide Coupling
This protocol describes the synthesis of a diverse library of amides from this compound and a variety of primary and secondary amines using a carbodiimide coupling agent.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for poorly soluble amines)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Caption: Workflow for amide synthesis.
Protocol 2: Synthesis of Ester Derivatives via Esterification
This protocol details the synthesis of esters from this compound and various alcohols.
Materials:
-
This compound
-
A diverse library of primary and secondary alcohols
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (serves as both reactant and solvent)
-
Crushed ice
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, cool the desired anhydrous alcohol (in excess) to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cold alcohol with stirring.
-
To this mixture, add this compound (1.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours. For less reactive alcohols, the mixture may be heated to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.[10]
Protocol 3: Synthesis of 4-Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide derivative with various boronic acids to introduce aryl or heteroaryl substituents at the 4-position.
Materials:
-
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide derivative (from Protocol 1)
-
A diverse library of aryl or heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Seal the tube and heat the reaction mixture at 90-110 °C for 6-24 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroaryl pyrazole derivative.[4][5]
Biological Screening Protocols
High-Throughput Screening (HTS)
The synthesized library of pyrazole derivatives can be screened against a variety of biological targets using high-throughput screening (HTS) methodologies.[11]
Caption: General workflow for high-throughput screening.
Protocol 4: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol provides a general method for screening the pyrazole library for inhibitory activity against a protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2).
Materials:
-
Synthesized pyrazole derivatives library (dissolved in DMSO)
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Dispense a small volume (e.g., 20 nL) of each compound from the pyrazole library into the wells of a 384-well plate.
-
Add a solution of CDK2/Cyclin E1 enzyme in assay buffer to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction (if necessary, depending on the detection method).
-
Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.
-
Identify "hits" as compounds that cause a significant decrease in the signal compared to DMSO controls.
-
Confirm hits and perform dose-response curves to determine IC₅₀ values.[7]
Protocol 5: Antibacterial Susceptibility Testing (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized pyrazole derivatives against a bacterial strain.
Materials:
-
Synthesized pyrazole derivatives library (dissolved in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of each pyrazole derivative in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The derivatization of this compound represents a promising strategy for the discovery of novel biologically active compounds. The protocols outlined in this document provide a framework for the synthesis of a diverse chemical library and its subsequent evaluation in high-throughput biological screening assays. The generation of amides, esters, and biaryl derivatives allows for a thorough exploration of the chemical space around the pyrazole core, potentially leading to the identification of potent and selective modulators of various biological targets.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 10. High-Throughput Screening - Enamine [enamine.net]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the Pyrazole Scaffold in COX-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a critical pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with significant therapeutic applications. The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[1][2][3] This document provides a detailed overview of the role of the pyrazole scaffold in COX-2 inhibition, including its mechanism of action, structure-activity relationships, and relevant experimental protocols.
Mechanism of Action: Pyrazole Scaffold Interaction with COX-2
The selectivity of pyrazole-based inhibitors for COX-2 is attributed to key structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 20% larger than that of COX-1, featuring a side pocket that is absent in COX-1.[1] This difference is primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2.[1][4]
The diarylheterocycle structure, characteristic of many pyrazole-based inhibitors like celecoxib, is designed to exploit this structural difference.[5] One of the aryl groups, typically substituted with a sulfonamide (-SO2NH2) or a similar polar group, can fit into this side pocket. This interaction is stabilized by hydrogen bonds with key amino acid residues within the COX-2 active site, including His90, Gln192, and Arg513.[6] For instance, the sulfonamide group of celecoxib forms crucial hydrogen bonds with Arg513 and His90.[6]
This specific binding orientation anchors the inhibitor within the COX-2 active site, effectively blocking the entry of the natural substrate, arachidonic acid, and thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]
Structure-Activity Relationships (SAR)
The potency and selectivity of pyrazole-based COX-2 inhibitors are significantly influenced by the nature and position of substituents on the pyrazole core and its flanking aryl rings.
-
Substitution on the N-1 Phenyl Ring: A p-sulfonamide or a bioisosteric equivalent on the N-1 phenyl ring is a common feature for potent and selective COX-2 inhibition. This group is crucial for interacting with the hydrophilic side pocket of the COX-2 enzyme.
-
Substitution on the C-5 Phenyl Ring: The nature of the substituent on the C-5 phenyl ring can modulate the inhibitory activity. For example, a p-methyl group, as seen in celecoxib, contributes to the overall binding affinity.
-
The Pyrazole Core: The central pyrazole ring acts as a rigid scaffold to orient the two aryl groups in a conformation suitable for optimal binding within the COX-2 active site.
Quantitative Data on Pyrazole-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) and selectivity indices (SI) of several pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher SI value (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | >10 | 0.045 | >222 | [8] |
| Compound 5f (Trimethoxy derivative) | 14.32 | 1.50 | 9.55 | [8] |
| Compound 6f (Trimethoxy derivative) | 9.56 | 1.15 | 8.31 | [8] |
| Compound 5u | 134.15 | 1.79 | 74.92 | [9] |
| Compound 5s | 183.11 | 2.51 | 72.95 | [9] |
| Pyrazole-thiourea-benzimidazole (PYZ10) | - | 0.0000283 | - | [10][11] |
| Pyrazole-thiourea-benzimidazole (PYZ11) | - | 0.0002272 | - | [10][11] |
| Dihydropyrazole sulfonamide (PYZ20) | - | 0.33 | - | [10][11] |
| 1,5-diarylpyrazole (PYZ28) | >50 | 0.26 | >192.3 | [10][11] |
Note: IC50 and SI values can vary depending on the specific assay conditions and enzyme source.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure: [12]
-
Reagent Preparation:
-
Prepare a working solution of the COX Assay Buffer.
-
Dilute the COX Probe and COX Cofactor in the assay buffer according to the manufacturer's instructions.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
Diluted COX Cofactor
-
Diluted COX Probe
-
Test compound or reference inhibitor (or DMSO for control wells).
-
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[13][14][15]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
-
Compound Administration:
-
Administer the test compounds, reference drug, or vehicle to the respective groups via an appropriate route (e.g., oral gavage) 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathway of COX-2 in Inflammation
Caption: COX-2 inflammatory pathway and the inhibitory action of pyrazole-based compounds.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Logical Relationship of Structure-Activity for Pyrazole COX-2 Inhibitors
Caption: Key structural features of pyrazole scaffolds for potent COX-2 inhibition.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole-based kinase inhibitors, a critical class of molecules in targeted therapy. The pyrazole scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions within the ATP-binding site of kinases.[1][2] This document outlines synthetic routes for potent and selective kinase inhibitors, methods for their biological evaluation, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Pyrazole-Based Kinase Inhibition
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a well-established driver of many diseases, most notably cancer.[2][3] Consequently, kinases have become a primary focus for the development of targeted therapeutics. The pyrazole ring system is a versatile scaffold in the design of kinase inhibitors, frequently serving as a bioisosteric replacement for other heterocycles and forming crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][2] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, while the carbon atoms provide vectors for substitution to fine-tune potency and selectivity.[1] A testament to their success is the number of FDA-approved kinase inhibitors incorporating a pyrazole core, such as Crizotinib, Ruxolitinib, and Encorafenib.[2][4]
I. Synthesis of a p38 MAP Kinase Inhibitor
This protocol describes the synthesis of a potent p38α MAP kinase inhibitor based on a substituted pyrazole scaffold, adapted from literature procedures.[5][6] p38 MAP kinases are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for various inflammatory diseases.[7]
Experimental Protocol: Synthesis of a Pyrazole-Based p38 Inhibitor
This synthesis involves a multi-step process starting from commercially available materials.
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
To a solution of the desired amine in a suitable solvent (e.g., dichloromethane), add thiophosgene at 0 °C.
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add hydrazine hydrate dropwise at 0 °C.
-
Stir the mixture for an additional 2-4 hours at room temperature.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the thiosemicarbazide.
Step 2: Cyclocondensation to form the Pyrazole Core
-
Dissolve the thiosemicarbazide intermediate and a substituted 1,2-dione (e.g., 2-chloro-1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone) in a suitable solvent like ethanol.[5]
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude pyrazole derivative by column chromatography or recrystallization.
Step 3: Functionalization of the Pyrazole Scaffold
-
Further modifications can be made to the pyrazole core to enhance potency and selectivity. For instance, N-alkylation or N-arylation can be performed using an appropriate halide and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and purify the final compound by column chromatography.
Data Presentation: Inhibitory Activity of Pyrazole-Based p38 Inhibitors
The following table summarizes the inhibitory activity of representative pyrazole-based inhibitors against p38α and other related kinases to illustrate selectivity.
| Compound ID | Primary Target | IC50 (nM) vs Primary Target | Selectivity vs JNK3 (IC50, nM) | Selectivity vs ERK2 (IC50, nM) | Reference |
| Inhibitor A | p38α | 15 | >10,000 | >10,000 | [5] |
| Inhibitor B | p38α | 7 | >20,000 | >20,000 | [8] |
Signaling Pathway and Workflow Diagrams
// Nodes extracellular_stimuli [label="Extracellular Stimuli\n(e.g., UV, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; tak1 [label="TAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mkk3_6 [label="MKK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAP Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream_targets [label="Downstream Targets\n(e.g., MK2, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="Pyrazole Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges extracellular_stimuli -> tak1; tak1 -> mkk3_6; mkk3_6 -> p38; p38 -> downstream_targets; downstream_targets -> inflammation; inhibitor -> p38 [arrowhead=tee, color="#EA4335"]; } .enddot Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole-based compounds.
// Nodes start [label="Starting Materials\n(Amine, Thiophosgene,\nHydrazine, Dione)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1:\nThiosemicarbazide\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2:\nPyrazole Core\nCyclocondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3:\nScaffold\nFunctionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Pyrazole\nInhibitor", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> purification; purification -> final_product; } .enddot Caption: General workflow for the synthesis of pyrazole-based kinase inhibitors.
II. Synthesis of a JNK3-Selective Inhibitor
c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a target for neurodegenerative diseases.[8] This section provides a protocol for synthesizing a JNK3-selective inhibitor, highlighting strategies to achieve selectivity over other MAP kinases like p38.
Experimental Protocol: Synthesis of an Aminopyrazole-Based JNK3 Inhibitor
The synthesis of JNK3 inhibitors often involves the construction of an aminopyrazole core.
Step 1: Synthesis of the Pyrazole Precursor
-
React a substituted phenylhydrazine with a β-keto nitrile (e.g., ethyl 2-cyano-3-oxobutanoate) in a protic solvent like ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Aromatic Nucleophilic Substitution
-
Dissolve the aminopyrazole precursor in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable aryl halide (e.g., 4-fluorobenzonitrile) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation: Inhibitory Activity and Selectivity of a JNK3 Inhibitor
| Compound ID | Primary Target | IC50 (nM) vs Primary Target | Selectivity vs p38α (IC50, nM) | Reference |
| SR-3576 | JNK3 | 7 | >20,000 | [8] |
The high selectivity of aminopyrazole inhibitors for JNK3 over p38 is attributed to the planar nature of the pyrazole and the N-linked phenyl structures, which better occupy the smaller active site of JNK3.[8]
Signaling Pathway and Workflow Diagrams
// Nodes stress_stimuli [label="Stress Stimuli\n(e.g., Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; mkk4_7 [label="MKK4/7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; jnk3 [label="JNK3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cjun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Neuronal Apoptosis", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="Aminopyrazole Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges stress_stimuli -> mkk4_7; mkk4_7 -> jnk3; jnk3 -> cjun; cjun -> apoptosis; inhibitor -> jnk3 [arrowhead=tee, color="#EA4335"]; } .enddot Caption: JNK signaling pathway leading to apoptosis and its inhibition.
// Nodes start [label="Starting Materials\n(Phenylhydrazine,\nβ-keto nitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1:\nAminopyrazole\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2:\nAromatic Nucleophilic\nSubstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final JNK3\nInhibitor", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> step1; step1 -> step2; step2 -> purification; purification -> final_product; } .enddot Caption: Workflow for the synthesis of an aminopyrazole-based JNK3 inhibitor.
III. General Protocol for Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized pyrazole-based inhibitor against a target kinase.
Experimental Protocol
-
Prepare Reagents:
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Purified, active kinase enzyme.
-
Kinase substrate (a specific peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a detection antibody for phosphorylated substrate).
-
Serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and inhibitor dilutions to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or using an antibody-based detection method (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Brominated Pyrazoles
Welcome to the technical support center for the synthesis of brominated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination reaction is resulting in a mixture of regioisomers. How can I improve regioselectivity?
A: Achieving high regioselectivity is one of the most common challenges in pyrazole chemistry. The outcome is primarily dictated by the electronic and steric properties of the pyrazole ring and its substituents.
-
The C4 Position: For most electrophilic aromatic substitutions on the pyrazole ring, the C4 position is the most electron-rich and sterically accessible, making it the preferred site of attack.[1] Using standard brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) often leads to the 4-bromo derivative in high yield.[2][3]
-
Substituent Effects: The directing influence of existing substituents on the pyrazole ring is critical. The "pyridine-like" nitrogen atom tends to direct substitution to the adjacent C5 position, while the "pyrrole-like" nitrogen directs towards C3. The interplay between these influences and the inherent reactivity of the C4 position determines the final isomeric ratio.[4][5]
-
Blocking the C4 Position: If you desire bromination at the C3 or C5 position, it is often necessary to have the C4 position already substituted (blocked).[2]
-
Solvent Choice: The choice of solvent can dramatically influence regioselectivity. For the synthesis of N-methylpyrazoles, for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity compared to standard solvents like ethanol.
Q2: I am observing significant amounts of di- or even tri-brominated products. How can I prevent over-bromination?
A: Over-bromination occurs when the initially formed monobrominated pyrazole is reactive enough to undergo further bromination.
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.
-
Reaction Temperature: Maintain a low temperature during the addition of the brominating agent. A common procedure involves adding NBS in portions at 0 °C.[6] Higher temperatures can promote further substitution.[2]
-
Choice of Brominating Agent: Some brominating agents are more reactive than others. While molecular bromine is effective, it can be harsh and lead to side reactions.[7] NBS is often a milder and more controlled source of electrophilic bromine.[8][9] For certain substrates, using CuBr₂ can also serve as a brominating agent.[10]
Q3: My reaction yield is consistently low. What are the potential causes and how can I fix them?
A: Low yields can stem from several factors, from reaction setup to product instability.
-
Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature after the initial addition phase.[6]
-
Decomposition: Brominated pyrazoles can be unstable under certain conditions.[11] Ensure your work-up procedure is not overly harsh (e.g., exposure to strong acids or bases for prolonged periods). Some intermediates, like 4-monobromopyrazabole, are known to be thermally unstable and moisture-sensitive.[3]
-
Hydrolysis of Reagents: N-Bromosuccinimide can be hydrolyzed by water, which reduces its effectiveness. It is critical to use an anhydrous solvent (like dry DMF or CCl₄) and protect the reaction from atmospheric moisture.[6][8]
-
Purification Losses: Significant product loss can occur during purification. Oily products can be particularly difficult to handle. See the purification question below for specific techniques to minimize these losses.
Q4: After the work-up and solvent removal, my product is an orange oil instead of a solid. How can I isolate and purify it?
A: Obtaining an oily crude product is a frequent issue, often due to residual solvent (like DMF) or impurities.[12]
-
Thorough Extraction: During the aqueous work-up, ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to remove water-soluble impurities like succinimide (the byproduct of NBS). Washing the combined organic layers with water and brine is also crucial.[6]
-
Trituration: This is a key technique for inducing crystallization from an oil. Add a non-polar solvent in which your product is poorly soluble (e.g., light petroleum ether, n-hexane, or a mixture with diethyl ether) to the oil and stir or scratch the flask. This can help crash out the solid product.[6][12]
-
Column Chromatography: If trituration fails, column chromatography is the next logical step. A silica gel column using a gradient of ethyl acetate and petroleum ether (or hexane) is commonly effective.[12]
-
Sublimation: For thermally stable products, sublimation can be an excellent purification method for removing non-volatile impurities.[12]
-
Crystallization from an Acid Salt: An alternative purification strategy involves dissolving the crude pyrazole in a solvent, treating it with an acid (like HCl) to form the acid addition salt, and then crystallizing this salt, which is often more crystalline than the free base.[13]
Data & Reaction Parameters
Table 1: Comparison of Common Bromination Conditions
| Parameter | Method 1: NBS in DMF | Method 2: Br₂ in Acetic Acid | Method 3: Electrochemical |
| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | Sodium Bromide (NaBr) |
| Typical Solvent | Dimethylformamide (DMF) | Acetic Acid, CCl₄ | Organic Solvents |
| Advantages | Milder conditions, easier to handle, good for aromatic bromination.[8] | Powerful brominating agent. | Uses inexpensive NaBr, avoids excess oxidants.[7] |
| Disadvantages | Solvent can be difficult to remove.[12] | Corrosive, toxic, can lead to over-bromination and side reactions.[7][14] | Requires specialized equipment (electrodes, power source).[7] |
| Common Temperature | 0 °C to Room Temperature[6] | Varies, can be elevated. | Mild conditions.[7] |
Experimental Protocols
Protocol 1: General Procedure for C4-Bromination using NBS
This protocol is adapted from a standard procedure for the bromination of a protected pyrazole derivative.[6]
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
NBS Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) in small portions over a period of 20-30 minutes, ensuring the temperature remains low.
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Warm & Monitor: Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quenching & Extraction: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 2x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x).
-
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often an oil) can be purified by trituration (see Protocol 2), column chromatography, or crystallization.
Protocol 2: Purification of an Oily Product via Trituration
This protocol is a common method for inducing solidification of a crude oily product.[6]
-
Solvent Addition: To the flask containing the crude oil, add a small volume of a non-polar solvent or solvent mixture where the product has low solubility (e.g., 1:1 light petroleum ether and diethyl ether).
-
Induce Crystallization: Stir the mixture vigorously with a magnetic stir bar or scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Solid Formation: Continue stirring until a solid precipitate forms. You may need to cool the flask in an ice bath to aid precipitation.
-
Isolation: Filter the solid product using a Büchner funnel, washing it with a small amount of the cold trituration solvent.
-
Drying: Dry the isolated white or off-white solid under vacuum to remove residual solvent.
Visual Guides & Workflows
Caption: General experimental workflow for the bromination of pyrazoles using NBS.
Caption: Troubleshooting guide for low reaction yield in pyrazole bromination.
Caption: Key factors influencing the regioselectivity of pyrazole bromination.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can arise from several factors. The most common issues include the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions. The nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound are key factors influencing the reaction's success.[1]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
The formation of regioisomers is a frequent challenge with unsymmetrical 1,3-dicarbonyls.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[2] Key strategies to improve selectivity include:
-
Solvent Choice: The solvent can have a significant impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a single isomer compared to more common solvents like ethanol.[3]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile.[4] Acidic conditions can protonate the more basic nitrogen, directing the reaction, while basic conditions might favor attack by the more nucleophilic nitrogen.[5]
-
Alternative Synthetic Strategies: If modifying reaction conditions is insufficient, consider alternative methods like using a β-enaminone as a 1,3-dicarbonyl surrogate to direct the initial nucleophilic attack, or employing a 1,3-dipolar cycloaddition reaction, which can offer greater regiochemical control.[5][6]
Q3: My reaction mixture turns dark or discolored during the synthesis. What causes this and how can I prevent it?
Discoloration is often observed in Knorr pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is typically due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidative processes. If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]
Q4: What are the best methods for purifying pyrazole products?
The most common purification techniques for pyrazoles are recrystallization and silica gel column chromatography.[1][5]
-
Recrystallization: This is an effective method for purification. Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[7][8]
-
Column Chromatography: This is often used to separate regioisomers or to purify products that are difficult to crystallize.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity
This guide outlines steps to address the formation of undesired regioisomers.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Isomer Ratio (A:B)¹ | Total Yield (%) |
| 1 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Ethanol | 1:1.3 | 95 |
| 2 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | TFE | 95:5 | 90 |
| 3 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | HFIP | 97:3 | 92 |
| 4 | 1-(4-Chlorophenyl)-1,3-butanedione | Ethanol | 60:40 | 85 |
| 5 | 1-(4-Chlorophenyl)-1,3-butanedione | TFE | 90:10 | 88 |
| 6 | 1-(4-Chlorophenyl)-1,3-butanedione | HFIP | 99:1 | 90 |
| 7 | 1-Phenyl-1,3-butanedione | Ethanol | 55:45 | 89 |
| 8 | 1-Phenyl-1,3-butanedione | TFE | 92:8 | 91 |
| 9 | 1-Phenyl-1,3-butanedione | HFIP | 98:2 | 93 |
¹Isomer A has the N-methyl group adjacent to the R¹ substituent. Data compiled from multiple sources for illustrative purposes.[3]
Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (cat.) | Ethanol | Reflux | 2 | 85 |
| 2 | None | Ethanol | Reflux | 12 | 40 |
| 3 | p-TsOH (10 mol%) | Acetonitrile | 80 | 4 | 92 |
| 4 | Nano-ZnO | None | 100 | 1 | 95 |
| 5 | Iodine | Ethanol | Reflux | 6 | 88 |
| 6 | Piperidine | Ethanol | Room Temp | 24 | 75 |
Data is illustrative and compiled from various pyrazole synthesis reports.[9]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[8][10][11]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, or 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops, if required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1] The reaction may be exothermic.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.[1]
Protocol 2: Purification of a Pyrazole Derivative by Recrystallization
This protocol provides a step-by-step guide for the purification of a crude pyrazole product using a single-solvent recrystallization method.[7]
Materials:
-
Crude pyrazole product
-
Appropriate recrystallization solvent (e.g., ethanol, methanol, water)
Procedure:
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution, but avoid using a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath for 20-30 minutes.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them, and then transfer them to a watch glass or desiccator to dry completely.
Experimental Workflow Diagram
dot
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Bromination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This is a common and direct method for the synthesis.
Q1: The bromination reaction is slow or incomplete, what could be the cause?
A1: Incomplete or slow bromination can be attributed to several factors:
-
Insufficient Brominating Agent: Ensure at least a stoichiometric amount of the brominating agent (e.g., Br₂, NBS) is used. An excess may be required to drive the reaction to completion.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature should be determined experimentally, but temperatures between room temperature and 80 °C are typically employed.
-
Poor Solvent Choice: The reaction should be conducted in a solvent that can dissolve the starting material and is inert to the reaction conditions. Acetic acid, chloroform, or dichloromethane are common choices.
-
Deactivated Starting Material: The pyrazole ring is less reactive towards electrophilic substitution if it is protonated. If a strong acid is present, it may be necessary to add a base to facilitate the reaction.
Q2: Multiple spots are observed on my TLC plate after the bromination reaction. What are the likely byproducts?
A2: The formation of multiple products can be due to over-bromination, side reactions, or impurities in the starting material. Potential byproducts include:
-
Dibrominated product: Although the 4-position is the most activated, over-bromination can occur, leading to the formation of a dibrominated pyrazole derivative.
-
Unreacted starting material: If the reaction has not gone to completion, you will observe the starting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
-
Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a major byproduct.[1] This is typically water-soluble and can be removed during aqueous workup.
-
Isomeric monobrominated products: While less likely due to the directing effects of the substituents, bromination at other positions on the pyrazole ring could occur to a minor extent.
Q3: The yield of the desired product is low after purification. How can I improve it?
A3: Low yields can result from incomplete reactions, product degradation, or inefficient purification. To improve the yield:
-
Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and stoichiometry of the brominating agent to find the optimal conditions.
-
Control Reaction Temperature: Exothermic reactions can lead to byproduct formation. Ensure adequate cooling and controlled addition of reagents.
-
Purification Strategy: Recrystallization is often an effective method for purifying the carboxylic acid product. A suitable solvent system should be identified to maximize recovery. Column chromatography can also be employed, but may be more complex for a carboxylic acid.
Route 2: Oxidation of 4-bromo-1,3,5-trimethyl-1H-pyrazole
This route involves the selective oxidation of the 3-methyl group.
Q1: The oxidation of the 3-methyl group is not proceeding. What are the possible reasons?
A1: Lack of reactivity in the oxidation step can be due to:
-
Weak Oxidizing Agent: Potassium permanganate (KMnO₄) or other strong oxidizing agents are typically required for the oxidation of an aryl methyl group to a carboxylic acid.
-
Low Reaction Temperature: The oxidation often requires elevated temperatures to proceed. Temperatures around 90-100 °C are common.[2]
-
Phase Transfer Issues: If the reaction is biphasic (e.g., aqueous KMnO₄ and an organic substrate), a phase transfer catalyst may be necessary to facilitate the reaction.
Q2: The reaction mixture turns brown/black, and the yield is very low. What is happening?
A2: The formation of a dark, insoluble precipitate (manganese dioxide, MnO₂) is expected when using KMnO₄. However, very low yields of the desired product could indicate over-oxidation or side reactions.
-
Over-oxidation: Prolonged reaction times or excessively high temperatures can lead to the degradation of the pyrazole ring.
-
Side Reactions: At temperatures exceeding 90°C, side reactions can occur, leading to a drop in yield.[2] While the specific byproducts are not well-documented for this exact substrate, general side reactions in similar oxidations can include ring-opening or the formation of other oxidized species.
Q3: How can I effectively remove the manganese dioxide byproduct?
A3: The MnO₂ byproduct can be removed by filtration. To ensure complete removal and avoid co-precipitation of the product:
-
Quenching: After the reaction is complete, the excess KMnO₄ can be quenched with a reducing agent like sodium bisulfite or by adding a small amount of ethanol. This will convert the remaining purple permanganate to brown MnO₂.
-
Filtration Aid: Using a pad of celite or diatomaceous earth during filtration can help to prevent the fine MnO₂ particles from clogging the filter paper.
-
Washing: Thoroughly wash the filter cake with hot water to recover any product that may have been adsorbed onto the MnO₂.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities to look for in the final product?
A: Regardless of the synthetic route, the most common impurities are typically:
-
Unreacted starting materials: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Route 1) or 4-bromo-1,3,5-trimethyl-1H-pyrazole (Route 2).
-
Over-brominated species: If excess brominating agent is used in Route 1.
-
Inorganic salts: Such as potassium bromide, which can be a byproduct of some bromination reactions.[2]
Q: What is the expected yield for the synthesis of this compound?
A: The yield can vary significantly depending on the chosen synthetic route and the optimization of the reaction conditions. For the oxidation of a related compound, 4-bromo-3-methylpyrazole, a yield of 64.2% has been reported.[2] Similar yields might be expected for an optimized synthesis of the target molecule.
Q: Are there any specific safety precautions I should take during the synthesis?
A: Yes, standard laboratory safety procedures should be followed. Specifically:
-
Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Potassium Permanganate: This is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
Data Presentation
Table 1: Summary of Potential Byproducts and Impurities
| Synthetic Route | Potential Byproduct/Impurity | Reason for Formation | Suggested Removal Method |
| Bromination | Dibrominated Pyrazole | Excess brominating agent or harsh reaction conditions | Recrystallization, Column Chromatography |
| Succinimide (from NBS) | Use of N-Bromosuccinimide as the brominating agent | Aqueous workup | |
| Potassium Bromide | Use of Br₂ with a potassium-based reagent | Aqueous workup, Recrystallization | |
| Oxidation | Manganese Dioxide (MnO₂) | Byproduct of KMnO₄ oxidation | Filtration |
| Unidentified degradation products | Over-oxidation at high temperatures | Optimization of reaction conditions, Recrystallization | |
| General | Unreacted Starting Material | Incomplete reaction | Recrystallization, Column Chromatography |
Experimental Protocols
Key Experiment 1: Bromination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This is a generalized procedure based on common bromination methods for pyrazoles.
-
Dissolution: Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature. Alternatively, N-bromosuccinimide (1.1 eq) can be added portion-wise.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-water. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Key Experiment 2: Oxidation of 4-bromo-1,3,5-trimethyl-1H-pyrazole
This is a generalized procedure based on the oxidation of similar compounds.[2]
-
Suspension: Suspend 4-bromo-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in water in a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Oxidation: Heat the suspension to 90 °C. Add potassium permanganate (KMnO₄) (3.0 eq) in small portions over several hours, maintaining the temperature at 90 °C.
-
Quenching: After the addition is complete and the reaction is stirred for a few more hours (monitor by TLC), cool the mixture to room temperature. Add a small amount of ethanol or a saturated solution of sodium bisulfite to quench any remaining KMnO₄.
-
Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with hot water.
-
Acidification: Combine the filtrate and washings, and cool in an ice bath. Acidify the solution to pH 3 with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Visualizations
Caption: Workflow for the synthesis via bromination.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Stability of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
A1: Based on the general stability of pyrazole-based compounds, this compound is expected to be relatively stable under mild acidic conditions. However, under forced conditions, such as elevated temperatures and strong acidic environments (e.g., pH < 2), degradation may be observed. The pyrazole ring itself is generally robust, but the bromo and carboxylic acid functional groups can influence its reactivity.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: While specific degradation pathways for this molecule have not been extensively reported in the literature, potential degradation mechanisms under acidic conditions could involve:
-
Hydrolysis of the bromo group: Although generally stable, prolonged exposure to strong acids and high temperatures could potentially lead to the hydrolysis of the bromo-substituent, replacing it with a hydroxyl group.
-
Decarboxylation: Pyrazole-3-carboxylic acids can undergo decarboxylation (loss of CO2) under harsh thermal and acidic conditions. The presence of the bromo and methyl groups may influence the rate of this process.
-
Ring opening: This is considered less likely under typical experimental acidic conditions as the pyrazole ring is aromatic and generally stable. Extreme conditions would be required for ring cleavage.
Q3: Are there any specific storage recommendations for this compound in acidic solutions?
A3: For short-term storage of solutions, it is advisable to maintain a pH above 3 and store at refrigerated temperatures (2-8 °C) to minimize potential degradation. For long-term storage, it is recommended to store the compound in its solid, crystalline form in a cool, dark, and dry place. If an acidic solution is required for an extended period, it is best to prepare it fresh before use.
Troubleshooting Guide
Issue 1: I am observing a loss of my starting material in my acidic reaction mixture. How can I confirm if it is due to degradation?
Troubleshooting Steps:
-
Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to monitor the concentration of the starting material over time. A decrease in the peak area corresponding to this compound would indicate its loss.
-
Appearance of New Peaks: In your HPLC chromatogram, look for the appearance of new peaks that are not present in your initial sample. These could be degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks. This can help in identifying potential degradation products by comparing their molecular weights to expected degradation products (e.g., the debrominated or decarboxylated species).
-
Control Experiment: Run a control experiment with the compound in a neutral or less acidic buffer under the same temperature and time conditions to see if the loss is specific to the acidic environment.
Issue 2: How can I minimize the degradation of this compound during my experiment in an acidic medium?
Troubleshooting Steps:
-
Optimize pH: If your experimental conditions allow, try to work at the mildest possible acidic pH where your reaction or process is still efficient.
-
Temperature Control: Maintain the lowest possible temperature for your experiment. Degradation reactions are often accelerated at higher temperatures.
-
Time Limitation: Reduce the exposure time of the compound to the acidic conditions as much as possible.
-
Inert Atmosphere: If oxidative degradation is suspected as a secondary pathway, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) might be beneficial.
Experimental Protocols
Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M solutions
- Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a C18 column and UV detector
- Thermostatic water bath or oven
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
- In separate vials, add a known volume of the stock solution to a larger volume of 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
- Prepare a control sample by diluting the stock solution in water or a neutral buffer to the same final concentration.
- Incubate the vials at a controlled temperature (e.g., 40 °C, 60 °C).
- Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples by a validated stability-indicating HPLC method.
3. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
- Determine the percentage of degradation by subtracting the remaining percentage from 100%.
- Identify and quantify any major degradation products by comparing their peak areas to that of the parent compound (assuming similar response factors) or by using a reference standard if available.
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of this compound in Acidic Conditions at 60 °C
| Time (hours) | Condition | % Parent Compound Remaining | % Degradation | Major Degradation Product 1 (%) |
| 0 | 0.1 M HCl | 100.0 | 0.0 | 0.0 |
| 8 | 0.1 M HCl | 98.2 | 1.8 | 1.5 |
| 24 | 0.1 M HCl | 95.5 | 4.5 | 4.1 |
| 48 | 0.1 M HCl | 91.3 | 8.7 | 8.0 |
| 0 | 1 M HCl | 100.0 | 0.0 | 0.0 |
| 8 | 1 M HCl | 92.1 | 7.9 | 7.2 |
| 24 | 1 M HCl | 80.4 | 19.6 | 18.5 |
| 48 | 1 M HCl | 65.8 | 34.2 | 32.9 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for suspected degradation.
Technical Support Center: Degradation Pathways of Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of pyrazole compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole compounds?
A1: Pyrazole compounds can degrade through several primary pathways, largely dependent on the specific substituents on the pyrazole ring and the environmental conditions. The most common pathways include:
-
Photodegradation: Many pyrazole-containing herbicides and pharmaceuticals are susceptible to degradation upon exposure to UV or simulated sunlight. This process can involve C-N bond cleavage, photorearrangement, demethylation, hydroxylation, and oxidation.[1]
-
Microbial Degradation: In soil and aqueous environments, microorganisms are key drivers of pyrazole degradation. This is the primary dissipation route for herbicides like pyrasulfotole.[2] The degradation often involves the cleavage of the pyrazole moiety.[2]
-
Oxidative Degradation: The pyrazole ring itself is relatively resistant to oxidation, but the overall molecule can be degraded by oxidizing agents.[3] The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes, potentially leading to N-oxides or hydroxylated species.[3][4] In some cases, strong oxidizing agents can cause ring opening.[1]
-
Hydrolysis: Pyrazole derivatives containing functional groups like esters are susceptible to hydrolysis, especially under acidic or basic conditions, yielding carboxylic acids and alcohols.[3]
Q2: My pyrazole compound appears to be stable and shows no degradation in my experiment. What are the possible reasons?
A2: Several factors can contribute to the apparent stability of a pyrazole compound in a degradation study:
-
Inherent Stability of the Pyrazole Ring: The aromatic nature of the pyrazole ring confers significant stability.[1][4]
-
Reaction Conditions: The conditions of your experiment (e.g., pH, temperature, light intensity, microbial activity) may not be conducive to the degradation of your specific compound.
-
Low Bioavailability (for microbial degradation): The compound may be strongly adsorbed to the experimental matrix (e.g., soil particles), making it unavailable to microbial enzymes.
-
Inappropriate Microbial Consortium: The microorganisms present in your sample may not possess the necessary enzymatic machinery to degrade the target pyrazole.
-
Low Quantum Yield (for photodegradation): The molecule may not efficiently absorb the light at the wavelengths used, or the absorbed energy may be dissipated through non-destructive pathways.
Q3: How can I identify the degradation products of my pyrazole compound?
A3: The identification of degradation products typically involves a combination of chromatographic separation and spectroscopic analysis. Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for separating complex mixtures and obtaining mass information for each component, which aids in proposing molecular formulas.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile pyrazole derivatives and their degradation products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated degradation products.[9][10]
Troubleshooting Guides
Photodegradation Experiments
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no degradation | Insufficient light intensity or inappropriate wavelength. | Ensure the light source emits at wavelengths absorbed by the pyrazole compound. Measure the light intensity to ensure it is adequate. |
| Low quantum yield of the compound. | While difficult to change, understanding the quantum yield can help in setting realistic expectations for degradation rates.[11][12] | |
| Quenching of the excited state by solvent or other components. | Use high-purity solvents and minimize the presence of potential quenchers in the reaction mixture. | |
| Inconsistent results between replicates | Fluctuations in light intensity or temperature. | Use a photostability chamber with controlled temperature and light source. Monitor these parameters throughout the experiment. |
| Degradation of the compound in the stock solution. | Prepare fresh stock solutions for each experiment and store them protected from light. | |
| Formation of a complex mixture of photoproducts | Multiple degradation pathways are occurring simultaneously. | Try using cutoff filters to expose the sample to a narrower range of wavelengths to favor a specific pathway. |
| Secondary degradation of initial photoproducts. | Monitor the reaction at shorter time intervals to identify primary degradation products before they degrade further. |
Microbial Degradation Experiments
| Observed Issue | Potential Cause | Suggested Solution |
| No degradation observed | The microbial population lacks the necessary enzymes. | Inoculate the soil or medium with a microbial consortium known to degrade similar compounds or from a site with a history of contamination. |
| The pyrazole compound is toxic to the microorganisms at the tested concentration. | Perform a dose-response experiment to determine the optimal concentration for degradation. | |
| Unfavorable environmental conditions (pH, temperature, moisture, oxygen). | Optimize these parameters based on the requirements of the microbial population. For example, soil moisture should be maintained at 40-60% of its maximum water holding capacity for many soil microorganisms.[2] | |
| Slow degradation rate | Low bioavailability of the compound. | Consider adding surfactants or using a formulation that increases the solubility and availability of the pyrazole compound. |
| Nutrient limitation in the medium. | Ensure the medium contains sufficient carbon, nitrogen, and other essential nutrients to support microbial growth and metabolism. | |
| Discrepancy between lab and field study results | Differences in environmental conditions and microbial communities. | Try to mimic field conditions as closely as possible in the laboratory setup. Characterize the microbial communities in both environments. |
Analytical Troubleshooting (HPLC/LC-MS)
| Observed Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH for basic pyrazole compounds. | Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is in a single ionic form.[13] |
| Secondary interactions with the column stationary phase. | Use a column with end-capping or one specifically designed for the analysis of basic compounds.[13] | |
| Sample solvent mismatch with the mobile phase. | Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[13] | |
| Shifting retention times | Insufficient column equilibration between injections. | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[14] |
| Changes in mobile phase composition over time. | Prepare fresh mobile phase daily and use a bottle cap that allows for pressure equalization without evaporation. | |
| Inability to separate co-eluting peaks | Insufficient chromatographic resolution. | Optimize the mobile phase gradient, change the organic modifier, or try a column with a different stationary phase chemistry. |
| Formation of regioisomers with very similar properties. | May require specialized chromatographic techniques or derivatization to enhance separation. 2D-NMR techniques can also help in characterizing unseparated isomers.[8] | |
| Difficulty in identifying unknown degradation products by MS | Complex fragmentation patterns. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS experiments at different collision energies to obtain more detailed fragmentation information.[5][6] |
| Low abundance of the degradation product. | Use a more sensitive mass spectrometer or optimize the ionization source parameters. Consider using solid-phase extraction (SPE) to concentrate the sample.[6][13] |
Experimental Protocols
Protocol 1: Photodegradation Study of a Pyrazole Compound in Aqueous Solution
Objective: To determine the photodegradation rate and identify the major photoproducts of a pyrazole compound in an aqueous solution.
Materials:
-
Pyrazole compound of interest
-
HPLC-grade water and acetonitrile
-
Photoreactor equipped with a UV lamp or a solar simulator
-
Quartz tubes
-
HPLC-UV/MS system
-
pH meter
Procedure:
-
Solution Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., acetonitrile). Prepare the final experimental solution by spiking the stock solution into HPLC-grade water to achieve the desired concentration. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction. Adjust the pH of the solution if necessary.
-
Photoreaction: Transfer the experimental solution into quartz tubes. Place the tubes in the photoreactor. Start the irradiation.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the solution from each tube.
-
Sample Analysis: Analyze the samples immediately by HPLC-UV/MS to determine the concentration of the parent pyrazole compound and to identify the formation of degradation products.
-
Data Analysis: Plot the concentration of the pyrazole compound as a function of time to determine the degradation kinetics. Analyze the MS and MS/MS data to propose structures for the observed degradation products.
Protocol 2: Microbial Degradation of a Pyrazole Herbicide in Soil
Objective: To evaluate the microbial degradation of a pyrazole-based herbicide in soil and identify its major metabolites.
Materials:
-
Pyrazole herbicide
-
Fresh soil sample with no recent pesticide application
-
Incubation vessels (e.g., biometer flasks)
-
Analytical standards of the herbicide and its expected metabolites
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
LC-MS/MS system
Procedure:
-
Soil Preparation: Sieve the fresh soil (2 mm mesh) to remove large debris. Characterize the soil for properties like pH, organic matter content, and texture. Adjust the soil moisture to 50-60% of its maximum water-holding capacity and pre-incubate it in the dark at a constant temperature (e.g., 20-25 °C) for one week to stabilize the microbial community.[2]
-
Herbicide Application: Prepare a stock solution of the pyrazole herbicide in a minimal amount of a suitable solvent. Spike the pre-incubated soil with the herbicide solution to achieve the desired concentration. Mix thoroughly to ensure homogeneous distribution.
-
Incubation: Transfer the treated soil into the incubation vessels. Incubate in the dark at a constant temperature. Maintain aerobic conditions by ensuring proper aeration.
-
Sampling: At selected time points, collect soil samples from the incubation vessels.
-
Extraction: Extract the herbicide and its metabolites from the soil samples using a suitable extraction solvent. This may involve shaking or sonication followed by centrifugation.
-
Analysis: Analyze the extracts by LC-MS/MS to quantify the parent herbicide and its metabolites.
-
Data Analysis: Determine the dissipation half-life (DT50) of the herbicide in the soil by plotting its concentration over time. Identify and quantify the major metabolites.
Visualizations
Caption: A simplified signaling pathway for the photodegradation of a pyrazole compound.
Caption: Experimental workflow for a microbial degradation study of a pyrazole herbicide in soil.
Caption: A logical relationship diagram for troubleshooting experiments with no observed degradation.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Purification of Substituted Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with substituted pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude substituted pyrazole carboxylic acids?
Common impurities often include:
-
Unreacted Starting Materials: Such as β-diketones, hydrazines, or their derivatives, which may persist if the reaction has not gone to completion.
-
Regioisomers: The synthesis of unsymmetrically substituted pyrazoles can lead to the formation of two or more regioisomers, which can be challenging to separate due to their similar physical properties.[1][2]
-
Side-Reaction Byproducts: Depending on the synthetic route, byproducts from undesired side reactions may be present.
-
Residual Solvents: Solvents used in the synthesis and work-up may be retained in the crude product.
-
Hydrolysis Products: If esters of pyrazole carboxylic acids are synthesized, incomplete hydrolysis can leave residual ester in the final carboxylic acid product.
Q2: My substituted pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
-
pH Adjustment: For acidic compounds, adjusting the pH can alter solubility and may prevent oiling out.
Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?
Low recovery during recrystallization can be due to several factors. Consider the following to improve your yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum volume of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Select an Appropriate Solvent: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.
-
Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath to maximize the precipitation of the product.
-
Minimize Transfers: Each transfer of the solution or crystals can result in material loss.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
Q4: How can I remove colored impurities during the purification of my pyrazole carboxylic acid?
Colored impurities can often be removed by treating the hot solution of the crude product with activated carbon.
Experimental Protocol:
-
Dissolve the crude pyrazole carboxylic acid in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% of the crude product's weight) to the hot solution.
-
Swirl the mixture and heat it for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
Q5: How can I separate regioisomers of a substituted pyrazole carboxylic acid?
The separation of regioisomers can be challenging but is often achievable through:
-
Fractional Crystallization: This technique relies on the differential solubility of the isomers in a particular solvent system. Multiple recrystallization steps may be necessary to enrich one isomer.
-
Column Chromatography: Silica gel column chromatography is a common method for separating regioisomers.[1][2] The choice of eluent is critical, and often a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is used. Adding a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase can improve the separation of acidic compounds by suppressing the ionization of the carboxylic acid group, leading to less tailing and better peak shape.[3]
Troubleshooting Guides
Crystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath for a longer period. |
| "Oiling out" | - Compound's melting point is lower than the solution temperature at saturation.- Cooling is too rapid. | - Add more of the "good" solvent.- Slow down the cooling rate.- Change to a lower-boiling solvent system. |
| Low recovery | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled.- Preheat the filtration apparatus to prevent premature crystallization. |
| Product is still impure after recrystallization | - Inappropriate solvent choice (impurities have similar solubility).- Crystals formed too quickly, trapping impurities. | - Choose a solvent where the impurity is either very soluble or insoluble.- Allow for slow crystal growth. |
Silica Gel Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks or shows significant tailing | - Compound is too polar for the eluent.- Interaction with acidic silica gel (for basic compounds).- Carboxylic acid is partially ionized on the silica. | - Increase the polarity of the eluent.- Add a small amount of a competing base (e.g., triethylamine) for basic compounds.- Add a small amount of acetic or formic acid to the eluent to suppress ionization of the carboxylic acid.[3] |
| Compound does not move from the baseline | - Eluent is not polar enough.- Strong interaction with the silica gel. | - Gradually increase the polarity of the solvent system.- Consider using a more polar solvent like methanol in dichloromethane.[4] |
| Poor separation of closely related compounds (e.g., regioisomers) | - Inappropriate solvent system.- Column is overloaded. | - Optimize the solvent system through systematic TLC trials.- Use a shallower solvent gradient during elution.- Reduce the amount of sample loaded onto the column. |
| Compound appears to decompose on the column | - Compound is unstable on acidic silica gel. | - Deactivate the silica gel with a base (e.g., triethylamine).- Use an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: General Recrystallization of a Substituted Pyrazole Carboxylic Acid
Objective: To purify a solid substituted pyrazole carboxylic acid by recrystallization.
Materials:
-
Crude substituted pyrazole carboxylic acid
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the pyrazole carboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, ethyl acetate, or mixed systems like ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate a substituted pyrazole carboxylic acid from neutral or basic impurities.
Materials:
-
Crude product containing the pyrazole carboxylic acid
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃)
-
Aqueous acidic solution (e.g., 1M HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.
-
Washing (optional): The organic layer, now free of the acidic product, can be washed with brine, dried, and concentrated to isolate neutral or basic components.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding an aqueous acidic solution until the pyrazole carboxylic acid precipitates out. The pH should be well below the pKa of the carboxylic acid.[5][6][7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of substituted pyrazole carboxylic acids by recrystallization.
Caption: Logical workflow for developing a silica gel chromatography method for substituted pyrazole carboxylic acids.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Dimethylpyrazole Carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the bromination of dimethylpyrazole carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of dimethylpyrazole carboxylic acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. - Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. - Incorrect Solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics. - Insufficient Reaction Time: The reaction may not have reached completion. | - Use freshly recrystallized NBS for the reaction. - Optimize the reaction temperature. For NBS bromination, a common starting point is 0°C, gradually warming to room temperature. For bromination with Br₂, higher temperatures (e.g., 100°C) may be necessary. - Screen different solvents. Dichloromethane, chloroform, and dimethylformamide (DMF) are commonly used for bromination with NBS. Water can be used for reactions with bromine and a base. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Multiple Products (e.g., Di-brominated Species) | - Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of di-brominated and other poly-brominated byproducts. - Reaction Conditions Favoring Over-bromination: High temperatures or prolonged reaction times can sometimes promote further bromination. | - Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is generally recommended for mono-bromination. - Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. - Optimize the reaction temperature and time to favor the formation of the mono-brominated product. |
| Reaction Stalls or is Sluggish | - Poor Solubility of Starting Material: The dimethylpyrazole carboxylic acid may not be fully dissolved in the chosen solvent. - Deactivation of the Pyrazole Ring: The carboxylic acid group is an electron-withdrawing group, which can deactivate the pyrazole ring towards electrophilic substitution. | - Try a different solvent or a solvent mixture to improve solubility. - Consider using a catalyst to enhance the reactivity of the brominating agent. For example, a catalytic amount of acid can be used with NBS. |
| Difficulty in Product Isolation and Purification | - Formation of Emulsions During Workup: This can complicate the separation of aqueous and organic layers. - Co-elution of Product and Byproducts during Chromatography: Similar polarities of the desired product and impurities can make separation challenging. | - Add brine to the aqueous layer to help break up emulsions. - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity for the bromination of 3,5-dimethylpyrazole-4-carboxylic acid?
A1: Electrophilic substitution on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich and sterically accessible position. Therefore, the expected major product is 4-bromo-3,5-dimethyl-1H-pyrazole.
Q2: Which brominating agent is best for this reaction: NBS or molecular bromine (Br₂)?
A2: Both N-Bromosuccinimide (NBS) and molecular bromine (Br₂) can be used. NBS is often preferred as it is a solid, easier to handle, and can lead to cleaner reactions with fewer side products.[1] However, the choice may depend on the specific reaction conditions and the desired outcome. For instance, bromination with Br₂ in the presence of a base can also be effective.
Q3: How does the carboxylic acid group affect the reaction?
A3: The carboxylic acid group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. This can make the reaction more challenging compared to the bromination of unsubstituted pyrazoles. However, the directing effect of the pyrazole nitrogens still favors substitution at the 4-position.
Q4: Can I expect a high yield for this reaction?
A4: Yields can vary significantly depending on the chosen conditions. Literature reports for the bromination of similar pyrazole derivatives show yields ranging from moderate to good (e.g., 64-71%).[2] Optimization of reaction parameters is crucial for achieving a high yield.
Data Presentation
The following table summarizes reported yields for the bromination of pyrazole derivatives under different conditions. While not all entries are for dimethylpyrazole carboxylic acid specifically, they provide valuable insights into the impact of various reagents and conditions on the reaction outcome.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| 3,5-dimethylpyrazole | Not specified | 2-propanol | 50 °C | 71 | [2] |
| 1H-pyrazole-3-carboxylic acid | Br₂ / KOH | Water | 100 °C | 64.2 | |
| Pyrazole derivative | NBS | DMF | 0 °C to RT | - | [3] |
| Bipyrazole (electron-rich) | NBS (1 equiv.) | Microwave | - | ~50 | [4] |
| Bipyrazole (electron-rich) | NBS (1 equiv.) | Conventional Heating | - | 55 | [4] |
| Bipyrazole (electron-withdrawing) | NBS (1.5 equiv.) | Microwave | - | Excellent | [4] |
Experimental Protocols
Below are detailed methodologies for key bromination experiments.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) [3]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the dimethylpyrazole carboxylic acid (1 equivalent) in dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.1 equivalents) portion-wise over a period of 20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Bromination using Molecular Bromine (Br₂) and Potassium Hydroxide (KOH)
-
Reaction Setup: In a reaction vessel, add water, 1H-pyrazole-3-carboxylic acid (1 equivalent), and liquid bromine (1.1 equivalents).
-
Heating: Heat the mixture to 100 °C with stirring.
-
Addition of Base: Once refluxing, add a solution of potassium hydroxide (KOH) dropwise.
-
Reaction: Continue the reaction at 100 °C for 4 hours.
-
Work-up: After cooling, the product may precipitate. If not, the reaction mixture can be extracted with an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in the bromination of dimethylpyrazole carboxylic acid.
Caption: General electrophilic substitution pathway for the bromination of dimethylpyrazole carboxylic acid.
References
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it crucial?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the reaction can yield two different regioisomeric pyrazoles.[1][2][3] Controlling which isomer is formed is critical because different regioisomers can exhibit vastly different biological activities, and isolating the desired isomer from a mixture can be challenging and costly.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation reaction is governed by several key factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, thereby favoring the formation of the less sterically hindered product.[2][3]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the reactants can alter the reactivity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, thus directing the initial chemical attack.[2][3]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.[4][5]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to more conventional solvents like ethanol.[6][7][8]
-
Temperature: Reaction temperature can also be a critical parameter in determining the final ratio of regioisomers.
Q3: I am getting a nearly 1:1 mixture of regioisomers. What is the first thing I should try to improve the selectivity?
A3: If you are observing poor regioselectivity, one of the most effective initial strategies is to change the solvent. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve the regioselectivity in favor of one isomer.[6][7][8] This is often due to the unique properties of fluorinated alcohols, which can influence the reaction mechanism without competing as a nucleophile.[6]
Q4: Can I predict which regioisomer will be the major product?
A4: While not always straightforward, you can often predict the major regioisomer by considering the steric and electronic properties of your substrates. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound. The presence of strong electron-withdrawing groups can make a carbonyl carbon more electrophilic.
Q5: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?
A5: Yes, when the Knorr synthesis provides poor regioselectivity, several alternative strategies can be employed. These include the use of 1,3-dicarbonyl surrogates with differentiated reactivity at the carbonyl positions, such as β-enaminones or acetylenic ketones.[1] Another approach is the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkynes.[9]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.
Solutions:
-
Solvent Modification: As a first step, change the reaction solvent. The use of fluorinated alcohols like TFE or HFIP has been demonstrated to significantly improve regioselectivity.[6][7][8]
-
Temperature Adjustment: Investigate the effect of temperature. Running the reaction at a lower or higher temperature might favor the formation of one isomer over the other.
-
pH Control: If applicable, adjust the pH of the reaction. Acidic or basic conditions can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl, thereby influencing the regiochemical outcome.[4][5]
-
Catalyst Introduction: Consider the use of a catalyst that may favor a specific reaction pathway.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the inherent properties of your starting materials favor the formation of the unwanted isomer under standard conditions.
Solutions:
-
Reverse Reactant Electronics: If possible, modify the electronic properties of your substrates. For example, if the desired isomer requires attack at a more sterically hindered position, you might try to increase the electrophilicity of that carbonyl group by introducing an electron-withdrawing group nearby.
-
Employ a Directing Group: Consider introducing a temporary directing group that can be removed later to force the reaction down the desired pathway.
-
Alternative Synthetic Route: Explore a different synthetic strategy that is known to produce the desired regioisomer. For example, a reaction involving a β-ketoester and a hydrazine might give a different outcome than a 1,3-diketone.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Solutions:
-
Chromatography: Flash column chromatography is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides optimal separation.
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective separation technique. Experiment with different solvents to find one in which one isomer is significantly less soluble than the other.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| R1=Ph, R2=CF3 | Ethanol | 85:15 | [6] |
| R1=Ph, R2=CF3 | TFE | 95:5 | [6] |
| R1=Ph, R2=CF3 | HFIP | >99:1 | [6] |
| R1=Furyl, R2=CF3 | Ethanol | 60:40 | |
| R1=Furyl, R2=CF3 | TFE | 90:10 | |
| R1=Furyl, R2=CF3 | HFIP | 98:2 |
Regioisomer A is the 1-methyl-3-R1-5-R2-pyrazole and B is the 1-methyl-3-R2-5-R1-pyrazole.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole using HFIP
This protocol details a procedure for achieving high regioselectivity using a fluorinated alcohol.
-
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[10]
-
Protocol 2: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a classic example of the Knorr synthesis.
-
Materials:
-
Ethyl acetoacetate (12.5 mmol)
-
Phenylhydrazine (12.5 mmol)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture at 135–145 °C for 1 hour.
-
After heating, transfer the resulting syrup to a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and recrystallize from 95% ethanol.
-
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis leading to two regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Experimental Workflow
The overall synthetic strategy involves a two-step process: the synthesis of the starting material, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its regioselective bromination at the 4-position.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the key starting material for this synthesis?
A1: The primary starting material is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[1] This can be synthesized from commercially available precursors like ethyl 2,4-dioxovalerate and methylhydrazine.[1]
Q2: What are the common brominating agents for this type of reaction?
A2: Common brominating agents for pyrazoles include N-bromosuccinimide (NBS) and elemental bromine (Br₂).[2] The choice of agent can affect the reaction conditions and safety considerations.
Q3: What are the critical safety precautions for handling bromine?
A3: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.[3][4] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[4]
Q4: How can I monitor the progress of the bromination reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.
Q5: What is a common method for purifying the final product?
A5: Purification can often be achieved through crystallization. The crude product can be dissolved in a suitable solvent mixture (e.g., ethanol/water) and allowed to crystallize upon cooling.[5] Filtration and drying of the crystals will then yield the purified product.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Cyclocondensation | Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Hydrolysis | Ensure complete hydrolysis of the ester intermediate by using a sufficient excess of base (e.g., NaOH or KOH) and allowing for adequate reaction time. Monitor the disappearance of the ester spot by TLC. |
| Product Loss During Workup | Carefully adjust the pH to precipitate the carboxylic acid. The product is more soluble at higher pH. Acidify the aqueous layer slowly with cooling to maximize precipitation. |
| Impure Starting Materials | Use high-purity ethyl 2,4-dioxovalerate and methylhydrazine to avoid side reactions that can lower the yield. |
Problem 2: Incomplete or Slow Bromination Reaction
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Brominating Agent | Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | Gently warm the reaction mixture. Some bromination reactions require heating to proceed at a reasonable rate. Monitor the temperature carefully to avoid side reactions. |
| Poor Solubility of Starting Material | Choose a solvent system in which the starting material is reasonably soluble at the reaction temperature. |
| Deactivation of the Pyrazole Ring | If the pyrazole ring is strongly deactivated, a more potent brominating agent or a catalyst may be required. |
Problem 3: Formation of Impurities During Bromination
| Potential Cause | Troubleshooting Suggestion |
| Over-bromination (di- or tri-brominated products) | Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration and control the reaction. Carefully monitor the reaction progress and stop it once the starting material is consumed. |
| Side Reactions | Maintain the recommended reaction temperature. Excursions to higher temperatures can promote the formation of byproducts. Ensure an inert atmosphere if the reaction is sensitive to air or moisture. |
| Degradation of Product | Work up the reaction promptly upon completion to minimize product degradation. |
Problem 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Suggestion | | Product is an Oil or Gummy Solid | Try different crystallization solvents or solvent mixtures. If crystallization fails, column chromatography may be necessary for purification. | | Product Contaminated with Starting Material | Optimize the reaction to ensure full conversion of the starting material. If a small amount of starting material remains, it can sometimes be removed by a specific washing step during workup (e.g., a wash with a dilute base if the starting material is less acidic than the product). | | Product is Insoluble | The product may be precipitating out of the reaction mixture. This is not necessarily a problem, but ensure adequate stirring to maintain a homogenous slurry. |
Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This procedure is adapted from known syntheses of similar pyrazole carboxylic acids.
Reaction Scheme:
Caption: Synthesis of the starting material.
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methylhydrazine via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Add a solution of sodium hydroxide (2-3 molar equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours to effect hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Bromination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This protocol is a general procedure and may require optimization.
Reaction Scheme:
Caption: Bromination of the pyrazole ring.
Procedure:
-
In a reaction vessel protected from light, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) portion-wise or via an addition funnel at room temperature. A slight molar excess (e.g., 1.05-1.1 equivalents) of the brominating agent is typically used.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC or HPLC.
-
Upon completion, quench any excess bromine with a solution of sodium thiosulfate.
-
If using a water-miscible solvent like acetic acid, the product may be precipitated by the addition of water.
-
Collect the crude product by filtration.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the final product under vacuum.
Quantitative Data Summary
| Parameter | Synthesis of Starting Material | Bromination | Reference |
| Typical Yield | 80-90% | 70-85% | General literature values for similar reactions |
| Reaction Temperature | 0-10 °C (addition), Reflux (hydrolysis) | Room Temperature to 60 °C | [5] |
| Reaction Time | 2-4 hours (cyclocondensation), 2-4 hours (hydrolysis) | 4-12 hours | [5] |
| Key Reagent Stoichiometry | 1:1 (Dioxovalerate:Methylhydrazine) | 1:1.05-1.1 (Pyrazole:Brominating Agent) | - |
Disclaimer: The provided protocols and troubleshooting guide are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The reaction conditions may require optimization for scale-up.
References
Validation & Comparative
A Comparative Guide to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and its Non-brominated Analog
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. The addition of a bromine atom significantly increases the molecular weight and is expected to alter properties such as lipophilicity and reactivity.
| Property | 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 5775-91-7[1] | 5744-59-2[2] |
| Molecular Formula | C₆H₇BrN₂O₂[1] | C₆H₈N₂O₂[2] |
| Molecular Weight | 219.04 g/mol [1] | 140.14 g/mol [2] |
| Appearance | White powder | Solid |
| Melting Point | 194-201 °C | 170-176 °C |
| Storage Temperature | 0-8 °C | 2-8°C |
Biological Context and Potential Applications
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[3] They are notably recognized for their anti-inflammatory, analgesic, and anti-cancer properties. A prominent example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, used for the treatment of inflammation and pain.
The introduction of a halogen atom, such as bromine, onto the pyrazole ring is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of pyrazole carboxylic acids, the bromine substituent at the 4-position may enhance biological activity or provide a reactive handle for further chemical modifications.
While direct comparative data is lacking, this compound is cited as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as agrochemicals like herbicides and fungicides.[4] A patent for cytotoxic imidazo[1,2-a]pyridine compounds describes the synthesis of the brominated analog from the non-brominated precursor, suggesting the bromo-group is crucial for the subsequent synthetic steps or the final biological activity of the target molecules.[5][6]
Experimental Protocols
To facilitate a direct comparison of the biological activity of this compound and its non-brominated analog, detailed protocols for two standard and relevant assays are provided below.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay is crucial for evaluating the anti-inflammatory potential of the compounds by measuring their ability to inhibit the COX-2 enzyme.
Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie or Cayman Chemical)[7][8]
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (positive control)
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
Test compounds (dissolved in a suitable solvent like DMSO)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. Bring all components to room temperature before use, unless otherwise specified.
-
Compound Preparation: Dissolve the test compounds (brominated and non-brominated analogs) and the positive control (Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute to the desired test concentrations with COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add assay buffer to designated wells.
-
Inhibitor Control (IC): Add the positive control (e.g., Celecoxib) to designated wells.
-
Test Compound Wells: Add the diluted test compounds to their respective wells.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the compound concentration.
MTT Cytotoxicity Assay
This assay assesses the effect of the compounds on cell viability and is a primary screening method for potential anti-cancer agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, or a relevant line for the intended research)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer (absorbance at 570-590 nm)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (brominated and non-brominated analogs). Include wells for a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, can be determined from a dose-response curve.
Visualizations
Synthesis Workflow
The general synthesis of this compound often starts from its non-brominated analog. The workflow illustrates a common synthetic route.
Caption: Synthetic pathway from the non-brominated to the brominated pyrazole carboxylic acid.
Comparative Biological Evaluation Workflow
This diagram outlines the logical flow for a comparative study of the two compounds.
Caption: Workflow for the comparative biological evaluation of the two pyrazole analogs.
Potential Signaling Pathway Involvement
Given the known anti-inflammatory and anti-cancer activities of pyrazole derivatives, a simplified potential signaling pathway they might modulate is depicted below.
Caption: Potential mechanism of action via inhibition of the COX-2 pathway.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. chim.it [chim.it]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2024052685A1 - Cytotoxic imidazo[1,2-a]pyridine compounds and their use in therapy - Google Patents [patents.google.com]
- 6. WO2024052685A1 - Composés imidazo[1,2-a]pyridine cytotoxiques et leur utilisation en thérapie - Google Patents [patents.google.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Anti-Inflammatory Activity of Substituted Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole carboxylic acids represent a promising class of heterocyclic compounds with a diverse range of biological activities. Notably, their anti-inflammatory potential has garnered significant attention within the medicinal chemistry landscape. This guide provides a comparative analysis of the anti-inflammatory properties of selected substituted pyrazole carboxylic acid derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the structure-activity relationships of these compounds and to inform the design of novel anti-inflammatory agents.
Performance Comparison of Substituted Pyrazole Carboxylic Acid Derivatives
The anti-inflammatory efficacy of substituted pyrazole carboxylic acids is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator in the inflammatory cascade. The following table summarizes the in vitro and in vivo anti-inflammatory activities of representative compounds from the literature.
| Compound ID | Structure | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vivo Anti-Inflammatory Activity (% Edema Inhibition) | Reference |
| 5s | 1-(4-((1,5-diphenyl-1H-pyrazol-3-yl)oxy)phenyl)ethan-1-one | 165.03 | 2.51 | 78.09% (at 4h) | [1] |
| 5u | 1-(4-((1-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-yl)oxy)phenyl)ethan-1-one | 130.21 | 1.79 | 80.63% (at 3h) | [1] |
| 15c | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivative | >100 | 0.059 | Not Reported | [2] |
| 15d | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid derivative | >100 | 0.062 | Not Reported | [2] |
| Indomethacin | Standard NSAID | - | - | 91.32% (at 3h) | [3] |
| Celecoxib | Selective COX-2 Inhibitor | 15.0 | 0.04 | 83.76% | [1][4] |
Key Signaling Pathway in Inflammation
The anti-inflammatory action of many pyrazole carboxylic acid derivatives involves the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates this signaling cascade.
Caption: Inhibition of the COX-2 enzyme by substituted pyrazole carboxylic acids.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of anti-inflammatory pyrazole carboxylic acid derivatives.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.[1]
-
Animal Model: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight with free access to water before the experiment.
-
Grouping: The rats are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the synthesized pyrazole derivatives).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Edema: A 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
The workflow for the in vivo anti-inflammatory screening is depicted in the diagram below.
Caption: Step-by-step workflow of the in vivo anti-inflammatory assay.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the compounds against the two COX isoforms.[1]
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The absorbance is measured over time using a microplate reader.
-
-
Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated from the concentration-response curves. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
This comparative guide highlights the potential of substituted pyrazole carboxylic acids as a scaffold for the development of new anti-inflammatory drugs. The provided data and experimental protocols offer a foundation for further research and optimization of these promising compounds.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of Fungal Defeat: A Comparative Guide to Pyrazole-Based Fungicides
For researchers, scientists, and professionals in drug development, the quest for novel, potent, and specific fungicides is a continuous endeavor. Among the diverse scaffolds explored, pyrazole-containing compounds have emerged as a particularly fruitful area of research, leading to the development of highly effective agricultural and clinical antifungal agents. This guide provides a comprehensive comparison of pyrazole-based fungicides, focusing on their structure-activity relationships (SAR), supported by experimental data, and detailed methodologies.
The fungicidal activity of this class of compounds is predominantly attributed to their ability to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This targeted mechanism disrupts fungal respiration, leading to cell death. The pyrazole scaffold serves as a versatile platform for chemical modification, allowing for the fine-tuning of antifungal potency, spectrum, and physicochemical properties.
Comparative Antifungal Activity of Pyrazole Derivatives
The efficacy of pyrazole-based fungicides is quantitatively assessed through various in vitro assays, with the half-maximal effective concentration (EC₅₀) and minimum inhibitory concentration (MIC) being key performance indicators. The following tables summarize the antifungal activities of representative pyrazole derivatives against a range of pathogenic fungi.
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are a major class of pyrazole-based fungicides. The amide linkage is crucial for binding to the SDH enzyme.
| Compound ID | R1 (at Pyrazole N1) | R2 (at Pyrazole C3) | R3 (Amide Moiety) | Target Fungi | EC₅₀ (µg/mL) | Reference |
| SCU3038 | CH₃ | CF₂H | Diarylamine | Rhizoctonia solani | 0.016 | [1] |
| 6d | CH₃ | CF₂H | Thiazole | Rhizoctonia cerealis | 5.11 | [2] |
| 6j | CH₃ | CF₂H | Thiazole | Rhizoctonia cerealis | 8.14 | [2] |
| 9ac | CH₃ | CF₂H | Thiazole | Rhizoctonia cerealis | 1.1 - 4.9 | [3][4] |
| 9cd | CH₃ | CF₂H | Thiazole | Sclerotinia sclerotiorum | 0.8 | [3][4] |
| 23i | CH₃ | CF₂H | Thiazole | Rhizoctonia solani | 3.79 | [5] |
| 6i | CH₃ | CF₂H | Thiazole | Valsa mali | 1.77 | [5] |
| 19i | CH₃ | CF₂H | Thiazole | Valsa mali | 1.97 | [5] |
| Fluxapyroxad | CH₃ | CF₂H | Phenyl | Rhizoctonia solani | 0.033 | [1] |
| Thifluzamide | - | - | Thiazole | Rhizoctonia cerealis | 23.1 | [3][4] |
| Boscalid | - | - | Phenyl | Valsa mali | 9.19 | [5] |
Isoxazolol Pyrazole Carboxylate and Other Derivatives
Modifications to the core pyrazole structure, such as the introduction of isoxazole or thiazole moieties, have yielded compounds with significant antifungal activity.
| Compound ID | Scaffold | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 7ai | Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 | [6][7] |
| 7ai | Isoxazolol Pyrazole Carboxylate | Alternaria porri | 2.24 | [6] |
| 7ai | Isoxazolol Pyrazole Carboxylate | Marssonina coronaria | 3.21 | [6] |
| 7ai | Isoxazolol Pyrazole Carboxylate | Cercospora petroselini | 10.29 | [6] |
| 26 | Tetrasubstituted Pyrazole | Botrytis cinerea | 2.432 | [8] |
| 26 | Tetrasubstituted Pyrazole | Rhizoctonia solani | 2.182 | [8] |
| 26 | Tetrasubstituted Pyrazole | Valsa mali | 1.787 | [8] |
| 15 | Pyrazole Carboxylate with Thiazole | Valsa mali | 0.32 | [9] |
| 24 | Pyrazole Carboxylate with Thiazole | Botrytis cinerea | 0.40 | [9] |
| 24 | Pyrazole Carboxylate with Thiazole | Sclerotinia sclerotiorum | 3.54 | [9] |
| 6w | Pyrazole-4-acetohydrazide | Rhizoctonia solani | 0.27 | [10][11] |
| 6c | Pyrazole-4-acetohydrazide | Fusarium graminearum | 1.94 | [10][11] |
| 6f | Pyrazole-4-acetohydrazide | Botrytis cinerea | 1.93 | [10][11] |
| G22 | Pyrazol-5-yl-amide with Cinnamamide | Valsa mali | 0.48 | [12] |
| G34 | Pyrazol-5-yl-amide with Cinnamamide | Valsa mali | 0.57 | [12] |
| 5l | Pyrazole-Furan/Thiophene Carboxamide | Botrytis cinerea | 0.392 | [13] |
| Carbendazol | Benzimidazole | Rhizoctonia solani | 1.00 | [6] |
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals several key SAR trends for pyrazole-based fungicides:
-
Pyrazole Ring Substitutions:
-
N1-Position: A small alkyl group, typically methyl, is often optimal for activity.
-
C3-Position: The presence of a difluoromethyl (CF₂H) group is a common feature in many potent SDHIs, contributing to favorable binding interactions.[1][5]
-
C4-Position: This position is typically where the carboxamide or a similar linker is attached, directing the molecule towards the active site of the target enzyme.
-
C5-Position: Introduction of isothiocyanate and carboxamide moieties at this position has been shown to enhance antifungal activities.[8]
-
-
Amide Moiety Variations: The nature of the substituent on the amide nitrogen is a critical determinant of activity and spectrum.
-
Aromatic and heteroaromatic rings, such as phenyl, thiazole, and diarylamine, are frequently employed.[1][2][3] The specific substitutions on these rings can significantly influence potency.
-
The incorporation of a thiazole ring in pyrazole carboxamides has been shown to yield compounds with excellent activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum.[3][4]
-
-
Scaffold Hopping and Hybrid Molecules:
-
Combining the pyrazole core with other fungicidally active fragments, such as isoxazole, thiazole, and cinnamamide, has proven to be a successful strategy for discovering novel and potent antifungal agents.[6][9][12]
-
For instance, isoxazolol pyrazole carboxylate 7ai demonstrated strong activity against R. solani.[6][7]
-
Pyrazole-4-acetohydrazide derivatives have also shown promising results, with compound 6w exhibiting superior activity against R. solani compared to the commercial fungicide boscalid.[10][11]
-
Mechanism of Action: Targeting Succinate Dehydrogenase
The primary mode of action for the majority of these pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.
Figure 1: Mechanism of action of pyrazole-based SDH inhibitors.
Molecular docking studies have provided insights into the binding interactions between pyrazole fungicides and the SDH enzyme. These studies reveal that the pyrazole core and its substituents form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, thereby blocking the binding of the natural substrate, succinate.[5][9] Specifically, interactions with key amino acid residues such as TRP, SER, TYR, and ARG have been identified.[5]
Experimental Protocols
The evaluation of antifungal activity is a critical step in the development of new fungicides. The mycelium growth inhibition assay is a widely used in vitro method.
Mycelium Growth Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit the growth of a fungal mycelium by 50% (EC₅₀).
Materials:
-
Fungal isolates (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.
-
Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. A solvent control (containing only the solvent) and a negative control (no compound) should also be prepared.
-
Plating: Pour the PDA containing the test compound into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (typically 25-28°C) for a period that allows for significant growth in the control plates (usually 2-5 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value from the resulting dose-response curve.
Figure 2: Workflow for the mycelium growth inhibition assay.
Conclusion
Pyrazole-based compounds represent a highly successful and versatile class of fungicides, primarily targeting the essential fungal enzyme succinate dehydrogenase. The extensive research into their structure-activity relationships has provided a clear roadmap for the design of new and more effective antifungal agents. By systematically modifying the pyrazole core and its substituents, researchers can continue to develop fungicides with improved potency, a broader spectrum of activity, and a reduced risk of resistance development, thereby addressing the ongoing challenges in agriculture and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 3. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Testing of Pyrazole Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various pyrazole-based anti-inflammatory agents, supported by experimental data from recent literature. It details the methodologies for key experiments, presents quantitative data in comparative tables, and visualizes essential biological pathways and experimental workflows.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their significant anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[1][3] The selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[1][4] A robust panel of in vitro assays is essential for the initial screening and characterization of these compounds, providing crucial data on their potency, selectivity, and safety profile before advancing to in vivo studies. This guide focuses on the standard in vitro tests used to evaluate these promising therapeutic agents.
Key In Vitro Experimental Protocols
Detailed methodologies for the primary assays used to screen pyrazole anti-inflammatory agents are outlined below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a crucial first step to determine the concentration range at which a compound is non-toxic to cells, ensuring that any observed anti-inflammatory effects are not due to cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Experimental Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.[5][6]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (e.g., 1 µM to 100 µM) for a specified period, typically 24-48 hours.[7][8] A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After treatment, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) can be calculated.
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay directly measures the compound's ability to inhibit the COX-1 and COX-2 enzymes, which is the primary mechanism for many pyrazole NSAIDs.
-
Principle: A colorimetric or enzyme immunoassay (EIA) is used to measure the amount of Prostaglandin E2 (PGE2) produced by recombinant human COX-2 or ovine/human COX-1 when supplied with the substrate, arachidonic acid. The inhibitory effect of the test compounds is determined by quantifying the reduction in PGE2 production.[5][9][10]
-
Experimental Protocol:
-
Reagents: The assay is typically performed using a commercial COX inhibitor screening kit. Reagents include recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a heme cofactor.
-
Incubation: The test compound, dissolved in a suitable solvent, is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a specified time (e.g., 2 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.
-
PGE2 Quantification: The concentration of the product (PGE2) is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a colorimetric method as per the kit's instructions.
-
Analysis: The percentage of inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percent inhibition against the log of the compound concentration. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5][9]
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.
-
Principle: The assay quantifies the amount of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.[5][6]
-
Experimental Protocol:
-
Cell Stimulation: RAW 264.7 macrophages are seeded in a 96-well plate and pre-treated with various non-toxic concentrations of the pyrazole compounds for 1-2 hours.
-
Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubated for 24 hours.[11]
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: The supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide in H₃PO₄) followed by 50 µL of Griess Reagent B (naphthylethylenediamine dihydrochloride in H₃PO₄). The mixture is incubated for 10 minutes at room temperature.
-
Data Acquisition: The absorbance is measured at 540 nm.
-
Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage of NO production inhibition is determined relative to the LPS-stimulated control.
-
Pro-inflammatory Cytokine and Mediator Assays (TNF-α, IL-6, PGE2)
These assays quantify the effect of pyrazole compounds on the production of key pro-inflammatory cytokines and prostaglandins.
-
Principle: The concentration of specific cytokines (e.g., TNF-α, IL-6) and mediators (PGE2) in the supernatant of stimulated cell cultures is measured using sandwich ELISA kits.[5][6]
-
Experimental Protocol:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, pre-treated with the test compounds, and stimulated with LPS, following the same procedure as the NO production assay.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected and stored at -80°C until analysis.
-
ELISA Procedure: The ELISA is performed according to the manufacturer's instructions for the specific cytokine or mediator being measured (TNF-α, IL-6, or PGE2). This typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with detection antibodies and a substrate for color development.
-
Data Acquisition: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: A standard curve is generated using recombinant standards for each analyte. The concentration in the samples is interpolated from the standard curve, and the percentage of inhibition is calculated.
-
Visualizations: Pathways and Workflows
Inflammatory Signaling Pathway
The diagram below illustrates a simplified view of the LPS-induced NF-κB signaling pathway, a central regulator of inflammation that controls the expression of COX-2, iNOS, and pro-inflammatory cytokines. Pyrazole agents often exert their effects by inhibiting the function or expression of these downstream targets.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of Pyrazole Derivatives in Oncology: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. In oncology, pyrazole derivatives have emerged as a promising class of small molecules, demonstrating a wide range of anticancer activities. This guide provides a comparative analysis of various pyrazole derivatives, summarizing their performance against different cancer cell lines, detailing their mechanisms of action, and providing standardized experimental protocols for their evaluation.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected pyrazole derivatives against various human cancer cell lines. This data, extracted from primary research articles, allows for a direct comparison of the potency of these compounds.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives Targeting Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) | PC-3 (Prostate) | U87MG (Glioblastoma) | Reference |
| Pyrazole Derivatives | ||||||||
| Compound 1 | 5.8 | 8.0 | 8.86 | - | 9.8 | - | - | [1] |
| Compound 2 | 9.3 | - | - | 7.74 | - | - | - | [1] |
| Compound 11 | - | - | - | - | - | - | 11.9 (U251) | [2] |
| Compound b17 | - | - | 3.57 | - | - | - | - | [3] |
| Compound 24e | 5.5 | - | - | - | 8.5 | 4.2 | - | [4] |
| Compound 3f | - | - | - | - | - | - | - | [5][6] |
| Standard Drugs | ||||||||
| Doxorubicin | ~0.99 | - | - | ~5.23 | - | - | - | [1][4] |
| Cisplatin | - | - | 8.45 | - | - | - | - | [3] |
| Paclitaxel | 49.90 (MDA-MB-468) | - | - | - | - | - | - | [5][6] |
Note: IC50 values can vary between studies due to differences in experimental conditions. Direct comparison should be made with caution. The cell line for Paclitaxel is MDA-MB-468 (Triple Negative Breast Cancer).[5][6]
Table 2: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | [7] |
| Compound 6 | Aurora A | 160 | [7] |
| Compound 7 | Aurora A/B | 28.9 / 2.2 | [7] |
| Compound 28 | CDK1 | 1520 | [8] |
| Thiazolyl-pyrazoline derivative | EGFR | 60 | [1] |
Mechanisms of Action and Signaling Pathways
Pyrazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition
A significant number of pyrazole derivatives function as kinase inhibitors, targeting enzymes such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][7][8] By blocking the activity of these kinases, these compounds disrupt signaling pathways essential for tumor growth and survival.
Induction of Apoptosis
Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[5][6][8][9]
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of anticancer compounds. Below are detailed methodologies for key in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives or standard drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[10]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis markers such as cleaved caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
This guide provides a foundational overview for the comparative study of pyrazole derivatives in cancer research. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Pyrazole Fungicides Demonstrate Potent Efficacy Against Key Plant Pathogens, Rivaling Commercial Standards
A comprehensive analysis of recent experimental data reveals that pyrazole-based fungicides exhibit robust and broad-spectrum activity against a variety of plant pathogenic fungi, often comparable or superior to existing commercial standards. These findings underscore the critical role of pyrazole derivatives, particularly succinate dehydrogenase inhibitors (SDHIs), in the ongoing development of effective crop protection strategies.
Pyrazole carboxamides have emerged as a significant class of fungicides, valued for their high efficacy and a unique mode of action that targets fungal respiration.[1] Their primary mechanism involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, within the mitochondrial respiratory chain. This disruption of the electron transport chain is crucial for the fungus's energy production, ultimately leading to cell death.[1]
Comparative Efficacy: A Data-Driven Overview
The effectiveness of a fungicide is scientifically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of fungal growth. A lower EC50 value signifies higher potency. Data from multiple studies, summarized in the table below, showcases the comparative efficacy of various pyrazole fungicides against a range of fungal pathogens, benchmarked against commercial standards like Pyraclostrobin and Carbendazol.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Commercial Standard | Standard's EC50 (µg/mL) |
| Benzovindiflupyr | Colletotrichum gloeosporioides | 0.08 - 1.11[2] | - | - |
| Penthiopyrad | Colletotrichum gloeosporioides | 0.45 - 3.17[2] | - | - |
| Compound 1v | Fusarium graminearum | 0.0530[3] | Pyraclostrobin | Comparable[3] |
| Compound 1t | Fusarium graminearum | 0.0735[3] | Pyraclostrobin | Comparable[3] |
| Compound 1v | Colletotrichum micotianae | 0.1430[3] | Pyraclostrobin | Not far from[3] |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37[4] | Carbendazol | 1.00[4] |
| Isoxazolol Pyrazole Carboxylate 7ai | Alternaria porri | 2.24[4] | Carbendazol | - |
| Isoxazolol Pyrazole Carboxylate 7ai | Marssonina coronaria | 3.21[4] | Carbendazol | - |
| Isoxazolol Pyrazole Carboxylate 7ai | Cercospora petroselini | 10.29[4] | Carbendazol | - |
Understanding the Mechanism: Targeting Fungal Respiration
Pyrazole fungicides, particularly the widely studied pyrazole carboxamides, function by disrupting the fungal mitochondrial respiratory chain. This targeted inhibition of the succinate dehydrogenase (SDH) enzyme is a critical intervention in the fungus's metabolic processes. The blockage of the electron transport chain curtails the production of ATP, the cell's primary energy source, and can lead to an accumulation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[1]
Caption: Signaling pathway of pyrazole fungicides (SDHIs) inhibiting the mitochondrial respiratory chain.
Experimental Protocols for Efficacy Assessment
The evaluation of fungicide efficacy relies on standardized in vitro and in vivo experimental protocols. These methods are crucial for determining the inhibitory effects of new compounds on fungal growth and for establishing their potential for practical application in agriculture.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
This method is a fundamental in vitro technique to assess the direct impact of a fungicide on fungal growth.
Caption: Workflow for the in vitro mycelium growth inhibition assay.
Detailed Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and sterilized. While the medium is still molten, the test fungicide is added at various concentrations. A control group with no fungicide is also prepared.[5]
-
Plating: The amended PDA is poured into sterile Petri dishes and allowed to solidify.[5]
-
Inoculation: A mycelial disc (typically 5-6 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each Petri dish.[5][6]
-
Incubation: The plates are incubated at a controlled temperature, typically 25°C, for a period of 4 to 7 days, or until the mycelium in the control plate reaches the edge of the dish.[5]
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Analysis: The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
The EC50 value is then determined by probit analysis of the inhibition percentages at different concentrations.
-
In Vivo Antifungal Activity Assay (Detached Leaf or Whole Plant Method)
In vivo assays are essential to evaluate the protective and curative efficacy of a fungicide under conditions that more closely mimic a natural infection.
Detailed Protocol:
-
Plant Preparation: Healthy, uniform plants or detached leaves are selected for the experiment.
-
Fungicide Application:
-
Protective Assay: The plants or leaves are sprayed with the fungicide solution at different concentrations and allowed to dry. They are then inoculated with a spore suspension of the pathogen after a set period (e.g., 24 hours).
-
Curative Assay: The plants or leaves are first inoculated with the pathogen. After a specific incubation period (e.g., 24 hours), they are treated with the fungicide solution.
-
-
Inoculation: A conidial suspension of the pathogen (e.g., 10^7 spores/mL) is sprayed evenly onto the plant material.[5]
-
Incubation: The treated plants or leaves are kept in a controlled environment with optimal conditions for disease development (e.g., high humidity and suitable temperature).
-
Disease Assessment: After a sufficient incubation period (typically 7-14 days), the disease severity is assessed by measuring the lesion size or the percentage of infected leaf area.
-
Analysis: The control efficacy is calculated based on the reduction in disease severity compared to the untreated control.
The continued exploration and development of novel pyrazole fungicides are crucial in addressing the challenges of fungicide resistance and ensuring global food security. The robust data supporting their efficacy, coupled with a clear understanding of their mode of action, positions them as a vital tool in modern agriculture.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to HPLC Purity Validation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity validation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The objective is to establish a robust and reliable method for quantifying the analyte and separating it from potential process-related impurities.
Experimental Overview
Two distinct RP-HPLC methods were evaluated to determine the most effective approach for the purity assessment of this compound. The methods differ primarily in their mobile phase composition and gradient elution profiles, which can significantly impact peak shape, resolution, and run time. The performance of each method was assessed based on linearity, precision, and the ability to resolve the main peak from two hypothetical common impurities:
-
Impurity A: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (de-methylated at position 5)
-
Impurity B: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (de-brominated)
The following diagram illustrates the general workflow for the validation process.
Caption: Workflow for HPLC Purity Validation.
Experimental Protocols
Standard solutions of this compound and its hypothetical impurities were prepared in methanol. Chromatographic separations were performed on a C18 column (250 mm × 4.6 mm, 5 µm).[2]
Method A: Isocratic Elution with Phosphoric Acid Modifier
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) containing 0.1% phosphoric acid.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method B: Gradient Elution with Trifluoroacetic Acid (TFA) Modifier
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
Comparative Data Analysis
The performance of each method was evaluated for linearity, precision (repeatability), and resolution of the main analyte peak from the two impurities.
Table 1: Linearity and Precision
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | 0.9985 | 0.9996 |
| Precision (%RSD, n=6) | 0.85% | 0.42% |
Data is hypothetical and for illustrative purposes.
Table 2: Resolution and Purity Assessment
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (Main Peak) | 4.2 min | 8.5 min |
| Resolution (Main Peak / Impurity A) | 1.4 | 2.1 |
| Resolution (Main Peak / Impurity B) | 1.9 | 3.5 |
| Calculated Purity (%) | 98.9% | 99.5% |
Data is hypothetical and for illustrative purposes.
Conclusion and Recommendation
Based on the comparative data, Method B (Gradient Elution with TFA Modifier) demonstrates superior performance for the purity validation of this compound.
While both methods show acceptable linearity, Method B provides a higher correlation coefficient, indicating a better fit of the data points. Furthermore, the precision of Method B is significantly better, with a lower %RSD for repeated injections.
The most critical advantage of Method B is its enhanced resolving power. The gradient elution provides baseline separation of the main analyte from both potential impurities, which is crucial for accurate purity assessment. In contrast, the resolution in Method A is suboptimal, with values below the generally accepted minimum of 1.5 for one of the impurities, which could lead to inaccurate quantification. The higher calculated purity from Method B is a direct result of this improved separation.
Therefore, for routine quality control and accurate purity determination of this compound, the gradient HPLC method is recommended.
References
A Comparative Spectroscopic Analysis of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for pyrazole and its common isomers, 3-methylpyrazole and 4-methylpyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in various research and development settings, particularly in medicinal chemistry where the pyrazole moiety is a prevalent scaffold. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the key spectroscopic data for pyrazole, 3-methylpyrazole, and 4-methylpyrazole, allowing for a direct comparison of their characteristic signals.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| Pyrazole | H3/H5 | 7.66 | d | 2.2 | CDCl₃ |
| H4 | 6.37 | t | 2.2 | CDCl₃ | |
| NH | 12.8 (broad) | s | - | CDCl₃ | |
| 3-Methylpyrazole | H4 | ~6.1 | d | ~2.2 | CDCl₃ |
| H5 | ~7.4 | d | ~2.2 | CDCl₃ | |
| CH₃ | ~2.3 | s | - | CDCl₃ | |
| NH | ~12.3 (broad) | s | - | CDCl₃ | |
| 4-Methylpyrazole | H3/H5 | ~7.5 | s | - | CDCl₃ |
| CH₃ | ~2.1 | s | - | CDCl₃ | |
| NH | ~12.5 (broad) | s | - | CDCl₃ |
Note: Due to tautomerism in unsymmetrically substituted pyrazoles like 3-methylpyrazole, the proton on the nitrogen can rapidly exchange between the two nitrogen atoms, leading to an averaged spectrum in solution.[1] The chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| Pyrazole | C3/C5 | 134.7 | CDCl₃ |
| C4 | 105.5 | CDCl₃ | |
| 3-Methylpyrazole | C3 | ~148 | CDCl₃ |
| C4 | ~105 | CDCl₃ | |
| C5 | ~134 | CDCl₃ | |
| CH₃ | ~13 | CDCl₃ | |
| 4-Methylpyrazole | C3/C5 | ~134 | CDCl₃ |
| C4 | ~114 | CDCl₃ | |
| CH₃ | ~9 | CDCl₃ |
Note: The assignments for 3-methylpyrazole and 4-methylpyrazole are based on typical chemical shift ranges and substituent effects.[1][2]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies.
| Compound | Functional Group | Absorption Band (cm⁻¹) | Description |
| Pyrazole | N-H stretch | 3140-3120 | Broad, characteristic of hydrogen bonding |
| C-H stretch (aromatic) | 3090-3030 | ||
| C=N stretch | ~1530 | ||
| C=C stretch | ~1480, 1440 | ||
| 3-Methylpyrazole | N-H stretch | 3150-3100 | Broad |
| C-H stretch (aromatic) | 3050-3000 | ||
| C-H stretch (aliphatic) | 2950-2850 | ||
| C=N, C=C stretches | ~1550-1450 | ||
| 4-Methylpyrazole | N-H stretch | 3150-3100 | Broad |
| C-H stretch (aromatic) | 3050-3000 | ||
| C-H stretch (aliphatic) | 2950-2850 | ||
| C=N, C=C stretches | ~1550-1450 |
Note: The IR spectra of pyrazoles can be complex, and the exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.[3]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. The fragmentation of pyrazoles often involves the loss of HCN or N₂.[4][5]
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Pyrazole | 68 | 41, 39 | Loss of HCN, followed by loss of H₂ |
| 3-Methylpyrazole | 82 | 81, 54, 53 | Loss of H, loss of N₂, loss of HCN |
| 4-Methylpyrazole | 82 | 81, 54, 53 | Loss of H, loss of N₂, loss of HCN |
Note: The relative intensities of the fragment ions can vary depending on the ionization method and the energy used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Protocol 1: NMR Spectroscopy
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the pyrazole isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary.[1]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.[1]
-
Capping: Securely cap the NMR tube.
Data Acquisition (on a 400 MHz spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 5.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K[1]
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K[1]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.[1]
-
Peak Picking and Integration: Identify and integrate the signals in the ¹H spectrum.
Protocol 2: Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
Data Acquisition
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Sample Scan: Record the spectrum of the sample.
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
Data Processing
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction and peak picking to identify the absorption maxima.
Protocol 3: Mass Spectrometry
Sample Preparation
-
Dissolution: Dissolve a small amount of the pyrazole sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI)
-
Introduction: Introduce the sample into the mass spectrometer, typically via direct insertion probe or gas chromatography inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the pyrazole and its fragments (e.g., m/z 10-200).
Data Processing
-
The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Analyze the fragmentation pattern to deduce structural information.
Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of pyrazole isomers.
References
Assessing COX-2 Selectivity: A Comparative Guide for Pyrazole Derivatives and Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparison of the COX-2 selectivity of emerging pyrazole derivatives against established traditional NSAIDs, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of COX-2 Selectivity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives and traditional NSAIDs against COX-1 and COX-2. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 selectivity. A higher SI value denotes greater selectivity for COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 15[1] | 0.04[1] | 375[1] |
| SC-558 | >1900[1] | 0.0053[1] | >358,490 |
| Phenylbutazone | Varies (non-selective)[1] | Varies (non-selective)[1] | ~1[1] |
| Pyrazole Derivative 5u | 130.12 | 1.79 | 72.73[2] |
| Pyrazole Derivative 5s | 165.03 | 2.51 | 65.75[2] |
| Pyrazole Derivative 5r | 145.31 | 2.32 | 62.63[2] |
| Pyrazole Derivative 5t | 204.51 | 9.63 | 21.23[2] |
| Pyrazole Derivative PYZ28 | >50 | 0.26 | >192.3[3] |
| Pyrazole Derivative PYZ31 | - | 0.01987 | - |
| Pyrazole-Thiourea-Benzimidazole PYZ10 | - | 0.0000283 | - |
| Pyrazole-Thiourea-Benzimidazole PYZ11 | - | 0.0002272 | - |
Note: '-' indicates data not available from the provided search results. Some pyrazole derivatives are identified by their publication-specific codes.
Table 2: In Vitro COX-1 and COX-2 Inhibition by Traditional NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Etoricoxib | 106 | 1 | 106[4] |
| Rofecoxib | 19 | 0.53 | 35.8[5] |
| Valdecoxib | 3.0 | 0.1 | 30[4] |
| Celecoxib | 7.6 | 1 | 7.6[4] |
| Meloxicam | 2.0 | 1 | 2[4][5] |
| Diclofenac | 3.0 | 1 | 3[4][5] |
| Nimesulide | 7.3 | 1 | 7.3[4] |
| Indomethacin | 0.4 | 1 | 0.4[4][5] |
| Ibuprofen | 0.2 | 1 | 0.2[4] |
| Piroxicam | 0.08 | 1 | 0.08[4] |
Note: Some IC50 values for COX-2 are normalized to 1 for comparative purposes in the source material. The selectivity index is calculated based on the actual reported IC50 values.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data. Below are protocols for common in vitro assays used to determine COX-1 and COX-2 inhibition.
In Vitro Fluorometric COX Inhibition Assay
This assay is a common method for determining the direct inhibitory effect of test compounds on purified COX enzymes.
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Fluorometric probe (e.g., Amplex Red).
-
Arachidonic acid (substrate).
-
Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in DMSO.
-
96-well opaque microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%. Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe. Prepare the arachidonic acid solution in ethanol and dilute with assay buffer immediately before use.[6]
-
Assay Protocol:
-
Add 80 µL of the reaction mixture to each well of the 96-well plate.[6]
-
Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.[6]
-
Add 10 µL of the purified COX-1 or COX-2 enzyme solution to all wells except the no-enzyme control wells.[6]
-
Incubate the plate at 37°C for 15 minutes.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.[6]
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C or 37°C using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.[6]
-
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant environment for assessing COX selectivity by using whole blood.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human blood.
-
Test compounds and reference inhibitors dissolved in DMSO.
-
For COX-1: No anticoagulant.
-
For COX-2: Heparin as an anticoagulant, Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure:
COX-1 Activity (TXB2 production in serum):
-
Collect fresh blood into tubes without anticoagulant.
-
Immediately aliquot 1 mL of blood into tubes containing various concentrations of the test compound or vehicle (DMSO).
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of COX-1-derived thromboxane A2) in the serum using an EIA kit.[7]
COX-2 Activity (PGE2 production in plasma):
-
Collect fresh blood into tubes containing heparin.
-
Aliquot 1 mL of blood into tubes.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Add various concentrations of the test compound or vehicle (DMSO).
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.[7]
Data Analysis:
-
Calculate the percent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the test compound concentration.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing COX inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antifungal Activity Spectrum of Brominated Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comparative analysis of the antifungal activity spectrum of brominated pyrazole carboxamides, juxtaposed with their non-brominated counterparts. The information is curated from recent studies to aid in the research and development of novel antifungal agents. Pyrazole carboxamides are a significant class of fungicides, primarily acting through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This targeted mechanism disrupts fungal respiration and energy production, leading to cessation of growth and cell death. The introduction of a bromine atom to the chemical structure can modulate the compound's efficacy and spectrum of activity.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected brominated and non-brominated pyrazole carboxamide derivatives against various phytopathogenic fungi. The data, presented as EC50 values (the concentration required to inhibit 50% of fungal growth), is extracted from various scientific studies. Lower EC50 values indicate higher antifungal potency.
| Compound ID | Chemical Class | Substitution | Target Fungus | EC50 (µg/mL) | Reference |
| Brominated Pyrazole Carboxamides | |||||
| 7bg | Pyrazole Carboxamide | 2-Bromophenyl | Alternaria porri | 11.22 | [1] |
| Marssonina coronaria | 7.93 | [1] | |||
| Cercospora petroselini | 27.43 | [1] | |||
| Rhizoctonia solani | 4.99 | [1] | |||
| 7bh | Pyrazole Carboxamide | 4-Bromophenyl | Alternaria porri | 24.76 | [1] |
| Marssonina coronaria | 25.48 | [1] | |||
| Cercospora petroselini | 6.99 | [1] | |||
| Rhizoctonia solani | 5.93 | [1] | |||
| Non-Brominated Pyrazole Carboxamides (for comparison) | |||||
| 7af | Pyrazole Carboxamide | 2-Fluorophenyl | Alternaria porri | >100 | [1] |
| Marssonina coronaria | >100 | [1] | |||
| Cercospora petroselini | 22.81 | [1] | |||
| Rhizoctonia solani | 6.83 | [1] | |||
| 7bi | Pyrazole Carboxamide | 2,4-Difluorophenyl | Alternaria porri | 21.01 | [1] |
| Marssonina coronaria | 9.08 | [1] | |||
| Cercospora petroselini | 32.40 | [1] | |||
| Rhizoctonia solani | 7.69 | [1] | |||
| Commercial Fungicide (for reference) | |||||
| Carbendazol | Benzimidazole | - | Alternaria porri | 0.99 | [1] |
| Marssonina coronaria | 0.96 | [1] | |||
| Cercospora petroselini | 0.96 | [1] | |||
| Rhizoctonia solani | 1.00 | [1] |
Experimental Protocols
The following is a generalized methodology for the in vitro evaluation of the antifungal activity of pyrazole carboxamide derivatives, based on the mycelium growth inhibition method commonly reported in the literature.[1][2][3]
1. Preparation of Fungal Strains and Culture Media:
-
Phytopathogenic fungal strains are obtained from a certified culture collection.
-
The fungi are maintained on Potato Dextrose Agar (PDA) slants at 4°C.
-
For the assay, fresh cultures are prepared by inoculating PDA plates and incubating them at 25-28°C for 3-7 days, depending on the fungal species.
2. Preparation of Test Compounds:
-
The synthesized pyrazole carboxamide derivatives are dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to prepare a stock solution (e.g., 100 µg/mL).[2]
-
A series of dilutions are prepared from the stock solution to determine the EC50 values.
3. In Vitro Antifungal Assay (Mycelium Growth Inhibition):
-
An appropriate volume of the test compound solution is added to molten PDA medium to achieve the desired final concentrations.
-
The PDA medium containing the test compound is poured into sterile Petri dishes.
-
A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate.
-
Plates with the solvent used for dissolving the compounds serve as a negative control, while plates with a known commercial fungicide (e.g., Carbendazol) are used as a positive control.[2]
-
The plates are incubated at 25-28°C for a period sufficient for the fungal mycelium in the control group to reach the edge of the plate.
4. Data Collection and Analysis:
-
The diameter of the fungal colony in each plate is measured.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the negative control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
The EC50 values are calculated by probit analysis based on the inhibition rates at different concentrations of the test compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the in vitro antifungal activity screening of pyrazole carboxamide derivatives.
Caption: Workflow for in vitro antifungal activity testing.
Signaling Pathway of SDH Inhibition
The antifungal action of pyrazole carboxamides is primarily due to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. The diagram below illustrates this mechanism.
Caption: Mechanism of SDH inhibition by pyrazole carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Proper Waste Management.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, a halogenated organic compound. Adherence to these protocols is crucial to mitigate risks and comply with regulatory standards.
Compound-Specific Hazard and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not available, data for the closely related compound, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, provides essential safety information. Researchers must handle this compound with the assumption of similar hazards.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fumes. P264: Wash all exposed external body areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] |
| Specific target organ toxicity | May cause respiratory irritation.[1][2] | P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Conduct all handling and waste collection activities in a well-ventilated area, preferably within a chemical fume hood.[4][6]
2. Waste Segregation and Collection:
-
Crucially, never dispose of this chemical down the drain. [4]
-
Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Wastes".[7][8]
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[8]
-
Collect all waste, including the pure compound, contaminated consumables (e.g., weighing boats, pipette tips), and spill cleanup materials, in this designated container.[4]
-
Keep halogenated waste separate from non-halogenated organic waste, aqueous waste, and other incompatible waste streams like strong acids or bases.[6][7][9]
3. Container Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][8]
-
If other chemicals are present in the waste mixture, list all constituents and their approximate percentages.[6]
-
Ensure the label is clearly visible.[6]
4. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[6][10]
-
Ensure secondary containment is used for liquid waste containers.[11]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[2][3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
6. Spill Management:
-
In case of a small spill, clean it up immediately using an inert absorbent material.[10]
-
Place the absorbent material and any contaminated cleaning supplies into the designated halogenated waste container.[10]
-
For large spills, evacuate the area and contact your institution's emergency services and EHS department.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Data
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][4] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][4] | P280: Wear protective gloves/ protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][4] | P261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][4] | P261: Avoid breathing dust. P312: Call a POISON CENTER or doctor if you feel unwell.[6] |
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the decision-making process for selecting the correct PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is mandatory to ensure safety.
1. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Always review the SDS for the most current safety information before handling the chemical.
-
Designate a Handling Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the chemical into the work area.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] A spill kit appropriate for solid chemical spills should also be available.[8]
2. Weighing and Transferring:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the workflow diagram. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[1] For tasks with a higher risk of dust generation, a face shield and a NIOSH-approved respirator should be used.[3]
-
Minimize Dust Generation: Handle the solid chemical carefully to avoid creating dust. Use a spatula for transfers. Do not pour the dry powder.
-
Containment: Perform all weighing and transferring procedures within a fume hood or other ventilated enclosure.[7] Place a disposable liner on the work surface to aid in cleanup.
-
Sealing Containers: Immediately and securely seal all containers of the chemical when not in use.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then with soap and water. Dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Labeling: Ensure all containers of the chemical are clearly and accurately labeled with the chemical name and associated hazards.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: This compound is a brominated organic chemical and must be disposed of as halogenated organic waste.[9] Do not mix with non-halogenated waste streams.
-
Solid Waste: All solid waste contaminated with this chemical, including used weighing paper, gloves, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this chemical must be collected in a separate, labeled container for halogenated liquid waste.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name and the words "Halogenated Organic Waste."
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[8] The containers should be kept closed at all times except when adding waste.
3. Disposal Procedure:
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
-
Incineration: The recommended disposal method for brominated organic compounds is high-temperature incineration at a facility equipped with appropriate emission controls to handle the hydrobromic acid and other hazardous byproducts that may be generated.[10][11]
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[9]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.es [fishersci.es]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. nscc.edu [nscc.edu]
- 9. epa.gov [epa.gov]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
